Author: BenchChem Technical Support Team. Date: March 2026
Topic: Ethyl Quinazoline-6-Carboxylate: Chemical Structure, Synthesis, and Medicinal Applications
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary
Ethyl quinazoline-6-carboxylate (and its functionalized derivatives, particularly the 4-chloro analog) represents a critical pharmacophore in modern medicinal chemistry.[1] As a bicyclic heterocycle fusing a benzene ring with a pyrimidine ring, the quinazoline core is the structural anchor for a vast class of tyrosine kinase inhibitors (TKIs), including FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib.
The 6-carboxylate moiety specifically serves as a strategic "exit vector" in Structure-Activity Relationship (SAR) studies, allowing solubilizing groups or secondary binding motifs to extend into the solvent-exposed region of the ATP-binding pocket. This guide provides a comprehensive technical analysis of the synthesis, reactivity, and application of this scaffold.
Chemical Architecture & Physicochemical Properties
The core structure consists of a quinazoline ring substituted at the 6-position with an ethyl ester. In practical drug development, the "working" scaffold is often the 4-chloro derivative (Ethyl 4-chloroquinazoline-6-carboxylate), which serves as the electrophilic hub for library generation.
C4 Position (Electrophilic Center): The imine-like character of the C2-N3 bond and the electron-withdrawing nature of the ring make C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is the primary attachment point for aniline or amine "head" groups in kinase inhibitors.
C6 Position (Solvent Vector): The ethyl ester is chemically robust during C4 substitution but can be selectively hydrolyzed to the carboxylic acid (LiOH/THF) or converted to amides via direct aminolysis, enabling the attachment of solubilizing "tails" (e.g., morpholine, piperazine).
Synthetic Pathways and Causality
The synthesis of ethyl quinazoline-6-carboxylate derivatives typically follows the Niementowski Quinazoline Synthesis logic, modified for modern efficiency using formamidine acetate or triethyl orthoformate.
Core Synthesis Logic (The Anthranilic Acid Route)
The choice of starting material—diethyl aminoterephthalate—is deliberate. It pre-installs the C6-ester and the nitrogen source, avoiding harsh Friedel-Crafts acylations later in the sequence.
Step 1: Cyclization. Diethyl 2-aminoterephthalate reacts with formamidine acetate. The acetate acts as a carbon donor to close the pyrimidine ring.
Step 2: Chlorination. The resulting 4-oxo intermediate (lactam tautomer) is unreactive toward amines. It must be converted to the 4-chloro imidoyl chloride using POCl₃ or SOCl₂.
Charge a round-bottom flask with Diethyl 2-aminoterephthalate and Formamidine acetate in 2-Methoxyethanol (0.5 M concentration).
Heat to reflux (approx. 125°C) for 12–16 hours. Monitor by LC-MS for disappearance of the aniline peak.
Self-Validation: Upon cooling, the product should precipitate as a white/off-white solid due to the low solubility of the lactam form.
Workup: Filter the precipitate, wash with cold ethanol and diethyl ether. Dry under vacuum.
Expected Yield: 80–90%.
Protocol B: Chlorination to Ethyl 4-chloroquinazoline-6-carboxylate
Rationale: The 4-oxo group is a poor leaving group. Conversion to the chloro-imidate creates a highly reactive species for SNAr.
Reagents: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5–10 vol), Diisopropylethylamine (DIPEA, 1.0 eq - Catalytic base accelerates the reaction).
Procedure:
Suspend the starting material in neat POCl₃ under an inert atmosphere (N₂).
Add DIPEA dropwise (Caution: Exothermic).
Reflux at 105°C for 3–5 hours. The suspension will clear as the starting material is consumed and the soluble chloro-derivative forms.
Critical Safety Step: Remove excess POCl₃ via rotary evaporation before quenching. Quench the residue slowly into crushed ice/saturated NaHCO₃.
Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄.
Storage: Store at 4°C under Argon. This compound is moisture-sensitive (hydrolyzes back to the 4-oxo).
Medicinal Chemistry Applications (SAR)
The ethyl quinazoline-6-carboxylate scaffold is a privileged structure in oncology.
Binding Mode Mechanism
In EGFR inhibitors, the quinazoline N1 acts as a hydrogen bond acceptor for the hinge region amino acid (Met793). The C4-aniline moiety occupies the hydrophobic pocket. The C6-position points towards the solvent front.
Why the Ester? The ethyl ester is often a "pro-moiety" or a synthetic handle. It is hydrolyzed to the acid and then coupled with solubilizing amines (e.g., N-methylpiperazine) to improve oral bioavailability.
Pathway Visualization: EGFR Signaling Inhibition
Figure 2: Mechanism of action for quinazoline-based inhibitors competing with ATP at the EGFR active site.
References
Synthesis of Quinazoline Scaffolds:
Title: Practical Synthesis of 4-Chloroquinazolines.
Source:Journal of Organic Chemistry / ChemicalBook Protocols.
Medicinal Chemistry of Quinazolines
Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
Strategic Utilization of Quinazoline-6-carboxylic Acid Ethyl Ester (CAS: 849805-65-8) in Targeted Kinase Inhibitor Design
Executive Summary In the landscape of medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies. Quinazoline-6-carboxylic acid e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies. Quinazoline-6-carboxylic acid ethyl ester (CAS: 849805-65-8) serves as a critical, high-value intermediate in the synthesis of next-generation kinase inhibitors and modulators[1]. By masking the reactive C6-carboxylic acid as an ethyl ester, medicinal chemists can perform harsh, late-stage functionalizations at the C2 and C4 positions without risking catalyst poisoning or unwanted side reactions. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic utility in drug design, and field-proven synthetic protocols.
Molecular Architecture & Physicochemical Profile
The strategic placement of the ethyl ester at the 6-position of the quinazoline ring is not arbitrary. The ethyl group provides optimal steric shielding and lipophilicity, ensuring the intermediate remains soluble in organic solvents during multi-step syntheses, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].
Quantitative Data Summary
Property
Value
Rationale / Significance
Chemical Name
Quinazoline-6-carboxylic acid ethyl ester
Standard IUPAC nomenclature.
CAS Registry Number
849805-65-8
Unique identifier for procurement and literature tracking[1].
Molecular Formula
C₁₁H₁₀N₂O₂
Defines the baseline atomic composition.
Molecular Weight
202.21 g/mol
Low molecular weight allows for extensive downstream derivatization while remaining within Lipinski's Rule of 5.
Scaffold Class
Fused Bicyclic Heterocycle
Mimics the adenine ring of ATP, allowing competitive binding in kinase hinge regions.
Primary Application
Synthetic Intermediate
Precursor for JAK3, TYK2, ARK5, and KRAS pathway inhibitors[3],[2].
Mechanistic Rationale in Oncology and Immunology
Quinazoline derivatives synthesized from this ester are predominantly utilized to disrupt aberrant signal transduction pathways in oncology and autoimmune diseases. Once the core is fully decorated at the C2/C4 positions, the C6-ethyl ester is typically hydrolyzed and converted into an amide. This C6-amide acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the peptide backbone of the kinase hinge region (e.g., interacting with specific methionine or leucine residues)[2].
Recent patent literature highlights the use of quinazoline-6-carboxylate derivatives in the synthesis of potent modulators for the KRAS pathway[3] and inhibitors for Janus kinases (JAK3/TYK2) [2]. Furthermore, historical applications include the development of antimalarial agents[4].
To transition from the inert ethyl ester intermediate to an active Active Pharmaceutical Ingredient (API), the compound must undergo a two-step sequence: Saponification followed by Amide Coupling . As a Senior Application Scientist, I emphasize that the choice of reagents here is dictated by the electron-deficient nature of the quinazoline ring.
Figure 2: Synthetic workflow for late-stage amidation of quinazoline-6-carboxylate.
Step 1: Chemoselective Saponification
Objective: Hydrolyze the ethyl ester to the free carboxylic acid without degrading the quinazoline core.
Solvent System Preparation: Dissolve Quinazoline-6-carboxylic acid ethyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
Causality: THF ensures the lipophilic quinazoline ester is fully solvated. The addition of water provides the necessary medium for the hydroxide nucleophile, while methanol acts as a phase-transfer bridge to maintain a homogeneous solution.
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at 0°C, then allow the reaction to warm to room temperature.
Causality: LiOH is preferred over NaOH or KOH. The Li⁺ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ester carbon, accelerating the attack of the OH⁻ ion while preventing the degradation of sensitive functional groups that might have been installed at the C2/C4 positions[3].
Workup: Acidify the mixture to pH 3-4 using 1M HCl. The resulting Quinazoline-6-carboxylic acid will precipitate. Filter and dry under vacuum.
Step 2: HATU-Mediated Amide Coupling
Objective: Couple the free acid with a primary/secondary amine to form the final inhibitor.
Activation: Suspend the Quinazoline-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature[2].
Causality: The carboxylate of quinazoline-6-carboxylic acid is highly deactivated by the electron-withdrawing nature of the fused pyrimidine ring. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields[4]. HATU rapidly generates a highly reactive HOAt ester intermediate, overcoming this electronic deactivation. DIPEA is utilized because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the incoming amine.
Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours until LC-MS indicates complete consumption of the HOAt ester.
Purification: Quench with water to precipitate the crude product, followed by purification via reverse-phase preparative HPLC to yield the final targeted kinase inhibitor.
Analytical Characterization Standards
To ensure the integrity of the synthesized intermediates and final compounds, the following analytical thresholds must be met:
LC-MS: Purity must be >95% via UV absorption at 254 nm. The mass spectrum should display the expected [M+H]⁺ ion corresponding to the specific derivative.
¹H NMR (400 MHz, DMSO-d₆): For the ethyl ester starting material (CAS: 849805-65-8), diagnostic peaks include a quartet at ~4.4 ppm (ester -CH₂-) and a triplet at ~1.4 ppm (ester -CH₃). Disappearance of these peaks confirms successful saponification.
References
1.[1] 6-Quinazolinecarboxylic acid (9CI) | 676326-53-7 - ChemicalBook, ChemicalBook.1
2.[3] WO2022061251A1 - Compounds and methods for kras modulation and indications therefor, Google Patents. 3
3.[2] US11021479B2 - Pyridoquinazoline derivatives useful as protein kinase inhibitors, Google Patents. 2
4.[4] EP001782811A1 - Antimalarial agent containing a compound, Googleapis.com. 4
Biological Activity of Quinazoline-6-Carboxylate Derivatives: A Technical Guide to Target Modulation and Experimental Validation
Executive Summary Quinazoline derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous FDA-approved therapeutics. Functionalization at the 6-position...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinazoline derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous FDA-approved therapeutics. Functionalization at the 6-position with a carboxylate moiety (quinazoline-6-carboxylate) fundamentally alters the electronic distribution and steric profile of the bicyclic core. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activities of these specific derivatives—focusing on their roles as Epidermal Growth Factor Receptor (EGFR) inhibitors, Matrix Metalloproteinase-13 (MMP-13) modulators, and antibacterial agents. Furthermore, this guide provides self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical drug development.
Mechanistic Grounding: The 6-Carboxylate Advantage
To understand the biological efficacy of quinazoline-6-carboxylates, one must examine the causality of their structural design. The quinazoline ring acts as a bioisostere of the adenine ring of ATP. In kinase targets, the N1 and N3 atoms of the quinazoline core serve as hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).
The strategic placement of a carboxylate (or its ester/amide derivatives) at the C6 position serves three distinct mechanistic purposes:
Solvent Channel Exploitation: The C6 and C7 positions project outward from the ATP-binding pocket toward the solvent-exposed cleft. A 6-carboxylate group provides a synthetic handle to attach bulky, solubilizing moieties (such as morpholine or piperazine) without inducing steric clashes within the highly conserved hinge region.
Electronic Modulation: The electron-withdrawing nature of the carboxylate carbonyl decreases the
of the quinazoline nitrogens. This fine-tunes the hydrogen-bond acceptor strength, optimizing the residence time of the drug-target complex.
Metabolic Stability: By withdrawing electron density from the aromatic core, the 6-carboxylate group reduces the susceptibility of the quinazoline ring to cytochrome P450-mediated oxidative degradation, thereby improving the pharmacokinetic half-life.
Primary Biological Targets & Signaling Pathways
EGFR Tyrosine Kinase Inhibition (Anticancer)
Quinazoline-6-carboxylates are highly potent inhibitors of EGFR, a receptor tyrosine kinase frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and breast carcinomas [1][2]. By competitively binding to the ATP pocket, these derivatives halt receptor autophosphorylation. This blockade severs the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades, ultimately inducing tumor cell apoptosis.
Caption: Mechanism of EGFR pathway blockade by quinazoline-6-carboxylate derivatives.
Matrix Metalloproteinase-13 (MMP-13) Modulation
Beyond kinase inhibition, specific quinazoline-6-carboxylate derivatives have been engineered as non-peptide inhibitors of MMP-13[3][4]. MMP-13 is an aggressive peptidase responsible for the degradation of the extracellular matrix, driving pathologies like osteoarthritis and facilitating tumor metastasis. The carboxylate moiety is hypothesized to interact directly with the catalytic zinc ion (
) in the MMP active site, effectively occluding substrate entry.
Antibacterial Activity
Recent photochemical syntheses of 6-substituted quinazolines have revealed marked antibacterial activity, particularly against Gram-positive strains such as Bacillus subtilis[5]. The mechanism is distinct from kinase inhibition, often involving the disruption of bacterial cell wall synthesis or interference with DNA gyrase.
Quantitative Activity Profiles
To facilitate cross-target comparison, the following table synthesizes the typical quantitative activity profiles of quinazoline-6-carboxylate derivatives across their primary biological targets.
Target / Pathway
Primary Assay Methodology
Typical IC₅₀ / MIC Range
Primary Mechanism of Action
EGFR (Wild-type)
TR-FRET Kinase Assay
0.0001 µM – 30 µM
ATP-competitive inhibition at the kinase hinge region
To ensure trustworthiness and scientific integrity, experimental protocols must not merely list steps, but establish a self-validating system . The following methodologies explain the causality behind the assay design and include built-in checkpoints for data fidelity.
In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
Causality of Assay Choice: Quinazoline derivatives are highly conjugated systems and often exhibit strong intrinsic autofluorescence. Using standard fluorescence assays can lead to false negatives due to background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium chelate donor. By introducing a time delay before measurement, short-lived compound autofluorescence decays completely, ensuring the detected signal is exclusively from the kinase reaction.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Dispense quinazoline-6-carboxylate derivatives (in 100% DMSO) into a 384-well plate using acoustic liquid handling. Add the enzyme solution. Causality: Pre-incubating the enzyme and inhibitor for 30 minutes allows for the establishment of binding equilibrium before the reaction begins.
Reaction Initiation: Add ATP and the biotinylated peptide substrate. Critical Parameter: The ATP concentration must be maintained at or strictly below its apparent
(~10 µM for EGFR) to ensure the assay remains highly sensitive to ATP-competitive inhibitors.
Reaction Termination & Detection: After 60 minutes, add the stop solution containing EDTA (to chelate
and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Checkpoints:
Z'-Factor Calculation: Calculate
. A value confirms the assay has a wide dynamic range and low variability, validating the plate.
Reference Control: Always include a known EGFR inhibitor (e.g., Erlotinib) to validate that the observed
shift aligns with historical literature values.
Caption: Self-validating TR-FRET workflow for evaluating ATP-competitive kinase inhibitors.
Antibacterial Broth Microdilution (MIC) Assay
Causality of Assay Choice: Quinazoline-6-carboxylates can be hydrophobic and may precipitate in aqueous culture media. Relying solely on optical density (
) to measure bacterial growth can result in false-positive turbidity readings caused by drug precipitation rather than bacterial proliferation. To circumvent this, we utilize Resazurin (Alamar Blue) as an orthogonal, colorimetric readout. Resazurin is non-fluorescent and blue; metabolically active bacteria reduce it to resorufin, which is highly fluorescent and pink.
Step-by-Step Methodology:
Inoculum Preparation: Grow Bacillus subtilis to log phase and adjust the suspension to
CFU/mL in Mueller-Hinton Broth (MHB).
Serial Dilution: Perform a 2-fold serial dilution of the quinazoline-6-carboxylate compound in a 96-well plate.
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Ensure the final DMSO concentration remains
to prevent solvent-induced toxicity.
Incubation: Incubate the plate at 37°C for 18 hours.
Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to ensure strain susceptibility aligns with CLSI guidelines.
References
Title: EP0817775B1 - Quinazoline derivatives
Source: Google Patents
URL
Title: WO2002064572A1 - Quinazolines as mmp-13 inhibitors
Source: Google Patents
URL
Title: US20090004185A1 - Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway and cancer treatment agents
Source: Google Patents
URL
Title: Photochemical synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines
Source: ResearchGate
URL: [Link]
Structure-activity relationship (SAR) of 6-substituted quinazolines
Structure-Activity Relationship (SAR) of 6-Substituted Quinazolines: A Technical Guide Executive Summary: The Strategic Value of the C-6 Position In the medicinal chemistry of kinase inhibitors, the quinazoline scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) of 6-Substituted Quinazolines: A Technical Guide
Executive Summary: The Strategic Value of the C-6 Position
In the medicinal chemistry of kinase inhibitors, the quinazoline scaffold is a "privileged structure," serving as the core for multiple FDA-approved drugs (e.g., Gefitinib, Erlotinib, Afatinib, Lapatinib). While the N1-C2-N3 region binds the hinge (Met793 in EGFR), and the C-4 aniline occupies the hydrophobic pocket, the C-6 position is the critical vector for optimizing physicochemical properties and binding kinetics.
Why C-6 Matters:
Solvent Exposure: The C-6 substituent points towards the solvent front of the ATP-binding pocket. This allows for the attachment of bulky, polar groups (e.g., morpholine, piperazine) to improve water solubility without incurring significant steric penalties.
Covalent Targeting: In second-generation inhibitors (e.g., Afatinib), the C-6 position anchors the Michael acceptor (acrylamide) required to form a covalent bond with the conserved cysteine residue (Cys797 in EGFR).
Pharmacokinetic Tuning: Modifications here directly influence metabolic stability, oral bioavailability, and plasma protein binding.
Structural Biology & Binding Mode
To design effective 6-substituted quinazolines, one must understand the spatial constraints of the ATP binding site.
The Binding Interface
Hinge Region (Met793): The N1 of the quinazoline accepts a hydrogen bond from the backbone amide of Met793.[1]
Gatekeeper (Thr790): Controls access to the back hydrophobic pocket. Mutations here (T790M) cause resistance to first-generation inhibitors.
Solvent Front (Cys797): Located at the lip of the ATP pocket. The C-6 substituent is perfectly positioned to interact with this region.
Visualization: Binding Mode Comparison
The following diagram contrasts the reversible binding of Gefitinib with the covalent locking mechanism of Afatinib, highlighting the role of the C-6 substituent.
Figure 1: Comparative binding modes.[2] Note how the C-6 position acts as the anchor for either solubilizing groups (Gefitinib) or covalent warheads (Afatinib).
Detailed SAR Analysis of the C-6 Position
The following table summarizes the structure-activity relationships derived from decades of EGFR inhibitor development.
Substituent Class
Representative Group
Effect on Potency (IC50)
Effect on PK/Solubility
Mechanistic Role
Small Alkoxy
Methoxy (-OMe)
Neutral / Slight Increase
Low
Electron donation increases N1 basicity (H-bond strength).
Solubilizing Ethers
3-Morpholinopropoxy (Gefitinib)
High Potency Maintained
High
Points to solvent; protonatable nitrogen improves oral bioavailability.
Bis-Alkoxy
2-Methoxyethoxy (Erlotinib uses C6/C7)
High Potency
Moderate
"Clamp" effect; improves metabolic stability over simple methoxy.
Acrylamides
4-(dimethylamino)but-2-enamido (Afatinib)
Ultra-High (nM)
Moderate
Irreversible inhibition. Forms covalent adduct with Cys797. Overcomes T790M resistance (partially).
Bulky Amides
N-Boc-glycine / complex amides
Variable
High
Can induce steric clash if too rigid; used to probe solvent front depth.
Key Insight: The C-6 position is electronically coupled to the N1 atom. Electron-donating groups (EDGs) at C-6 increase the electron density at N1, strengthening the critical H-bond with Met793. This explains why almost all successful quinazoline drugs feature oxygen or nitrogen attachments at C-6.
Experimental Protocols: Synthesis & Evaluation
Synthetic Workflow for 6-Substituted Quinazolines
Accessing the C-6 position typically requires starting from 2-amino-4-nitrobenzoic acid or 5-substituted anthranilic acids.
Protocol: Synthesis of a 6-Acrylamido Quinazoline (Afatinib Analog)
Cyclization: Reflux 2-amino-4-nitrobenzoic acid with formamide or formamidine acetate (
, 6h) to yield 6-nitroquinazolin-4(3H)-one .
Chlorination: Treat with
(thionyl chloride) and catalytic DMF (reflux, 3h) to generate 4-chloro-6-nitroquinazoline .
S_NAr Coupling (C-4): React with 3-chloro-4-fluoroaniline in isopropanol (
, 2h). The aniline displaces the chlorine. Checkpoint: Isolate 4-(3-chloro-4-fluorophenylamino)-6-nitroquinazoline as a yellow solid.
Reduction: Reduce the nitro group using
in EtOH/ or . Yields the 6-amino intermediate.[3][4][5][6]
Novel Quinazoline Scaffolds for Kinase Inhibitor Design: A Technical Whitepaper
Executive Summary The quinazoline core (benzopyrimidine) represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry, particularly in the realm of targeted oncology[1]. By acting as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline core (benzopyrimidine) represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry, particularly in the realm of targeted oncology[1]. By acting as a highly efficient adenine mimetic, the quinazoline scaffold competitively binds to the ATP-binding pocket of various protein kinases. This in-depth technical guide explores the structural optimization, structure-activity relationship (SAR) dynamics, and validated experimental methodologies for designing next-generation quinazoline-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K).
Mechanistic Rationale and SAR Dynamics
The success of the quinazoline scaffold in kinase inhibition is fundamentally driven by its spatial geometry and electronic distribution, which perfectly complement the highly conserved ATP-binding cleft of tyrosine and lipid kinases.
The ATP-Binding Pocket Interaction Model
The binding affinity of quinazoline derivatives is dictated by three primary interaction zones:
The Hinge Region (N1 and N3): The nitrogen atoms within the pyrimidine ring of the quinazoline core act as critical hydrogen bond acceptors. They form robust hydrogen bonds with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR)[2].
The Hydrophobic Back-Cleft (C4 Substituents): The C4 position is almost universally substituted with an aniline ring (forming a 4-anilinoquinazoline). SAR analyses reveal that adding halogen (e.g., 3-chloro, 4-fluoro), methoxy, or heteroaryl groups at specific positions on this aniline ring dramatically enhances kinase affinity by projecting deep into the hydrophobic pocket[3].
The Solvent-Exposed Channel (C6 and C7 Substituents): The C6 and C7 positions point outward toward the solvent interface. This provides an ideal vector for attaching solubilizing moieties (such as morpholine or piperazine rings) to improve pharmacokinetic profiles, or for incorporating Michael acceptor warheads (like acrylamides) to form irreversible covalent bonds with target cysteine residues (e.g., Cys797 in EGFR)[4].
Fig 1: Logical mapping of quinazoline structural features to kinase ATP-binding pocket domains.
Expanding the Target Space: From EGFR to Multi-Kinase Inhibition
While initially popularized by first-generation reversible EGFR inhibitors like Gefitinib and Erlotinib, acquired resistance (such as the T790M gatekeeper mutation) has necessitated the evolution of the scaffold[4]. Second-generation inhibitors form irreversible, covalent interactions with the EGFR kinase region to overcome this resistance[4].
Beyond EGFR, the quinazoline core has been successfully tuned to target other critical oncogenic pathways:
VEGFR-2: By extending the C4 substituent with urea or amide linkers, quinazolines can act as Type II inhibitors, binding to the DFG-out inactive conformation of VEGFR-2 to halt tumor angiogenesis. Recent thioacetyl-benzohydrazide quinazolin-4-one derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values as low as 4.6 μM[5].
PI3K/AKT/mTOR Pathway: PI3K controls cellular functions such as growth, proliferation, and motility. Quinazoline derivatives like Lapatinib and Idelalisib have been validated as promising PI3K inhibitors, proving that the scaffold can be adapted for lipid kinases to combat hematological malignancies[6].
Fig 2: Dual targeting of RTK and PI3K/AKT/mTOR signaling pathways by quinazoline derivatives.
Quantitative SAR Data Summary
To guide rational drug design, the following table synthesizes the structural modifications and corresponding in vitro efficacy of benchmark quinazoline inhibitors.
To ensure high scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of a novel 4-anilinoquinazoline library.
Protocol 1: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
Causality Note: Traditional thermal heating for the
reaction at the C4 position of 4-chloroquinazoline often requires prolonged reflux (12-24 hours) and yields complex side products. We utilize microwave-assisted synthesis to provide strict thermodynamic control, reducing reaction times to minutes while suppressing degradation pathways and improving yields.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 4-chloroquinazoline derivative and 1.2 equivalents of the substituted aniline (e.g., 3-chloro-4-fluoroaniline) in anhydrous isopropanol (5 mL).
Catalysis: Add a catalytic amount of concentrated HCl (2 drops) to protonate the N1 nitrogen, increasing the electrophilicity of the C4 carbon.
Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 110°C for 15 minutes at a maximum power of 150 W.
Precipitation & Filtration: Cool the vessel to room temperature. The product typically precipitates as the hydrochloride salt. Filter and wash with cold diethyl ether.
Neutralization: Suspend the solid in saturated aqueous
and extract with ethyl acetate to yield the free base.
Self-Validation Check: Perform LC-MS and
-NMR. Crucial: Do not proceed to biological assays unless LC-MS shows >95% purity. Impurities, even at 5%, can act as pan-assay interference compounds (PAINs), artificially skewing IC50 data.
Causality Note: Highly conjugated quinazoline systems often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal from the Europium-labeled antibody.
Step-by-Step Methodology:
Reagent Assembly: Prepare a reaction master mix containing the recombinant kinase domain (e.g., EGFR L858R), ATP (at the
concentration for the specific kinase), and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, , DTT).
Compound Incubation: Dispense 100 nL of the quinazoline library (in DMSO) into a 384-well plate using an acoustic liquid handler. Add 5 μL of the kinase master mix. Incubate for 60 minutes at room temperature.
and stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Signal Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at both 615 nm (Europium) and 665 nm (APC) after a 100 μs delay.
Data Processing: Calculate the 665/615 nm emission ratio. Use a 4-parameter logistic non-linear regression model to determine the IC50.
Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 is mandatory to confirm assay robustness and validate the screening run.
Fig 3: High-throughput compound synthesis and TR-FRET kinase screening workflow.
Future Perspectives: QSAR and Rational Drug Design
The future of quinazoline-based inhibitor design relies heavily on Quantitative Structure-Activity Relationship (QSAR) modeling. Recent 2D and 3D QSAR studies utilizing Multiple Linear Regression (MLR) and Partial Least Squares (PLS) have successfully mapped the steric and electrostatic fields required for optimal binding[7]. By combining molecular docking with synthetic feasibility assessments, researchers can rationally design next-generation multitargeted scaffolds that bypass acquired mutational resistance while maintaining strict selectivity profiles[3].
References
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Pharmaceutical Design / Bentham Science. URL: [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC / NIH. URL:[Link]
Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed / NIH. URL: [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. URL: [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences. URL:[Link]
A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. ResearchGate. URL:[Link]
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances / RSC Publishing. URL:[Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. URL: [Link]
Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. URL: [Link]
Content Type: Technical Whitepaper & Patent Landscape Guide Audience: Medicinal Chemists, Patent Attorneys, and Drug Development Leads Executive Summary: The "Solubility Handle" of Kinase Inhibitors In the crowded landsc...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Patent Landscape Guide
Audience: Medicinal Chemists, Patent Attorneys, and Drug Development Leads
Executive Summary: The "Solubility Handle" of Kinase Inhibitors
In the crowded landscape of kinase inhibitors, the quinazoline core remains a privileged structure, historically validated by blockbuster drugs like Gefitinib and Erlotinib. However, the intellectual property (IP) and structure-activity relationship (SAR) focus has shifted.
Ethyl quinazoline-6-carboxylate (and its hydrolyzed acid form) represents a critical "strategic intermediate" in modern medicinal chemistry. Unlike early-generation inhibitors that relied on 6,7-dialkoxy substitution patterns for metabolic stability, the 6-carboxylate motif provides a versatile handle for installing solubilizing groups, lipophilic tails, or covalent warheads (e.g., acrylamides) required for next-generation irreversible inhibition.
This guide analyzes the patent landscape surrounding this scaffold, detailing the synthetic pathways that circumvent crowded IP space and the therapeutic utility that drives current filing trends.
Patent Landscape Analysis
The patent landscape for quinazoline-6-carboxylates is defined by a shift from "core claiming" (claiming the ring system itself) to "functional claiming" (claiming the 6-position derivatization for specific ADME properties).
Key Assignees & Strategic Intent
Assignee
Therapeutic Focus
Strategic Use of 6-Carboxylate
Key Patent Family
AstraZeneca
EGFR / VEGFR
Historical foundation; 6-position amides for solubility.
EP0566226 (Foundational)
Vertex Pharma
Kinase/Inflammation
6-(omega alkanoic acid) derivatives to target protein-protein interactions.
WO2005097134
Cytokinetics
Kinesin Spindle Protein (KSP)
6-position esters/amides to modulate motor protein binding (non-kinase).
US7230000
Genentech/Roche
HER2 / Pan-HER
Covalent inhibitors; 6-position used to tune electrophilicity of warheads.
US9388160
The "FTO" (Freedom to Operate) Corridor
Most primary IP covering the unsubstituted quinazoline core has expired. The current FTO battleground lies in:
The 4-Position Linker: Aniline vs. ether vs. thioether linkages.
The 6-Position Extension: Patents now aggressively claim specific amides derived from ethyl quinazoline-6-carboxylate to evade the "obviousness" of simple alkyl esters.
Polymorphs & Salts: High-purity crystalline forms of the ethyl ester intermediate are increasingly patented to control supply chains.
Technical Deep Dive: Synthetic Methodologies
To utilize this scaffold effectively, one must master the synthesis of the Ethyl 4-chloroquinazoline-6-carboxylate intermediate. This is the "divergent point" for library generation.
Protocol: Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate
Note: This protocol synthesizes technical accuracy with field-proven insights for scalability.
Phase A: Cyclization (The Niementowski Variation)
Objective: Construct the quinazoline core with the ester intact.
Reagents: Diethyl aminoterephthalate, Formamidine acetate, 2-Methoxyethanol.
Setup: Charge a reaction vessel with diethyl aminoterephthalate (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol (10 vol).
Expert Insight: Avoid ethanol; 2-methoxyethanol allows a higher reflux temperature (
), crucial for closing the pyrimidine ring on electron-deficient anilines.
Reflux: Heat to reflux for 12-18 hours.
Self-Validating Check: Monitor via LCMS. The starting material (diester) peak will shift to a more polar mass corresponding to the Ethyl 4-hydroxyquinazoline-6-carboxylate (M-H).
Isolation: Cool to
. The product precipitates. Filter and wash with cold ether.
Yield Expectation: 75-85%.
Phase B: Chlorination (The Activation Step)
Objective: Convert the 4-hydroxy (tautomer of 4-oxo) to the 4-chloro leaving group.
Reagents:
(Phosphorus oxychloride), (Base).
Activation: Suspend the Phase A product in neat
(5-8 vol). Add (0.1 eq) dropwise to catalyze the reaction.
Causality: The base neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis of the sensitive 6-ethyl ester.
Reaction: Reflux at
for 3-5 hours.
Critical Endpoint: The reaction mixture must turn from a suspension to a clear, dark solution.
Quench (Safety Critical): Remove excess
via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water.
Trustworthiness: Maintain pH > 7 during quench to prevent hydrolysis of the ester.
Result:Ethyl 4-chloroquinazoline-6-carboxylate . This is the "Master Scaffold."
Visualizing the Landscape & Logic
The following diagrams illustrate the synthesis logic and the patent landscape topology.
Synthesis & Derivatization Workflow
Caption: Figure 1. The divergent synthesis pathway utilizing the 6-carboxylate scaffold for SAR exploration.
Patent Target Mapping
Caption: Figure 2. Patent landscape mapping key assignees to their specific functionalization strategies.
Strategic Recommendations
Designing for Novelty
To bypass the "thicket" of AstraZeneca and Vertex patents, researchers should focus on:
Bioisosteres of the Ester/Amide: Replace the 6-carboxylate with oxadiazoles or tetrazoles (synthesized from the nitrile, which is derived from the amide).
The "Reverse" Amide: Instead of Quinazoline-CO-NH-R, explore Quinazoline-NH-CO-R. This requires starting with 6-aminoquinazoline but achieves a similar vector.
Solubility vs. Permeability
The ethyl ester itself is a prodrug-like moiety (high permeability, low solubility). For in vitro assays, it must often be hydrolyzed to the acid or converted to a morpholine-amide to prevent precipitation in DMSO/buffer mixtures.
References
Barker, A. J., et al. (1993).[1] Quinazoline derivatives.[1][2][3][4][5][6][7][8][9][10][11][12] European Patent EP0566226A1.[1] Link
Bebbington, D., et al. (2005). Quinazoline based protein kinase inhibitors.[3][5][6][8][10][12] World Intellectual Property Organization WO2005097134A2. Link
Finer, J. T., et al. (2007).[4] Methods and compositions utilizing quinazolinones.[1][2][3][4][5][6][8][9][10][11][13] United States Patent US7230000B1.[4] Link
Smaill, J. B., et al. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.[1][5][6][8][10][12] United States Patent US9388160B2. Link
Marzaro, G., et al. (2012). Quinazoline derivatives as potential anticancer agents: A patent review (2007–2010).[3] Expert Opinion on Therapeutic Patents.[3][5] Link
Pharmacophore Modeling of Quinazoline-6-Carboxylates: A Technical Guide
Executive Summary This technical guide details the pharmacophore modeling of quinazoline-6-carboxylate derivatives , a privileged scaffold subclass in medicinal chemistry. While the quinazoline core is ubiquitously assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the pharmacophore modeling of quinazoline-6-carboxylate derivatives , a privileged scaffold subclass in medicinal chemistry. While the quinazoline core is ubiquitously associated with EGFR kinase inhibition (e.g., Gefitinib, Erlotinib), the introduction of a carboxylate moiety at the C6 position introduces unique electrostatic properties and solubility vectors. This guide provides a self-validating workflow for constructing high-fidelity pharmacophore models, focusing on the critical handling of ionization states and the "C6-Solvent Front" interaction vector.
The Chemical Space: Why Quinazoline-6-Carboxylates?
The quinazoline-6-carboxylate scaffold represents a strategic modification of the classical 4-anilinoquinazoline pharmacophore.
Structural Significance[1]
The Core (N1/N3): The N1 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), typically anchoring the molecule to the hinge region of kinase targets (e.g., Met793 in EGFR) [1].
The C4-Position: Usually substituted with a hydrophobic aniline, occupying the hydrophobic pocket.
The C6-Carboxylate Vector: Unlike the lipophilic ethers found in Gefitinib, a C6-carboxylate (acid or ester) introduces a polar vector .
Kinase Targets (EGFR/VEGFR): The C6 substituent typically projects into the solvent-exposed region. A carboxylate here can solubilize the lipophilic core or form electrostatic salt bridges with surface residues (e.g., Lysine or Arginine) [2].
Metalloenzyme Targets (Carbonic Anhydrase): In specific designs, the carboxylate can act as a Zinc-Binding Group (ZBG), shifting the pharmacology from kinase inhibition to enzyme inhibition [3].
The Modeling Challenge
The primary failure mode in modeling this series is protonation state ambiguity . The C6-carboxylate (
) is ionized at physiological pH (7.4), creating a strong negative electrostatic field that must be explicitly defined in the pharmacophore hypothesis.
This protocol utilizes a Ligand-Based approach (when crystal structures are scarce) reinforced by Structure-Based constraints. It assumes the use of industry-standard software (e.g., Schrödinger Phase, LigandScout, or MOE), but the logic applies universally.
Step 1: Dataset Curation & "Bio-Cleaning"
Do not simply import SMILES strings. You must curate the chemical reality of the molecules.
Activity Thresholding: Segregate data into Actives (
), Intermediates, and Decoys ().
Stereochemistry: Explicitly define stereocenters.
Ionization (CRITICAL): Generate ionization states at pH
.
Directive: For quinazoline-6-carboxylates, generate both the neutral carboxylic acid (COOH) and the anionic carboxylate (
). The anion is likely the bioactive species in solvent-exposed pockets.
Step 2: Conformational Ensemble Generation
Pharmacophores are 3D entities.[1] A single 2D structure is insufficient.
Method: Monte Carlo or Systematic Search (e.g., OMEGA or ConfGen).
Energy Window: Retain conformers within 10-20 kcal/mol of the global minimum.
Constraint: Ensure the amide/ester linkage at C6 maintains planarity due to conjugation with the aromatic ring.
Step 3: Alignment & Feature Mapping
Align the Active set using the quinazoline core as the rigid anchor.
If Neutral: Map as H-bond Donor (OH) + Acceptor (C=O).
If Anionic: Map as Negative Ionizable (NI) feature. This is the high-value feature for this specific subclass.
Step 4: Excluded Volume (XV) Integration
To prevent false positives, generate "Excluded Volumes" based on the steric bulk of the inactive compounds. If an inactive analog has a bulky group at C7 that clashes with the binding pocket, place an XV sphere there to penalize similar hits.
Visualization: The Pharmacophore Workflow
The following diagram illustrates the logical flow from raw chemical data to a validated hypothesis, emphasizing the critical "Ionization" step for carboxylates.
Caption: Workflow for generating pharmacophore models for ionizable quinazoline derivatives. Note the iterative feedback loop from validation back to alignment.
Mechanistic Insight: The C6-Interaction Map
Understanding why the model works requires analyzing the binding mode. In EGFR kinase inhibition, the quinazoline scaffold binds in the ATP pocket.[3]
Interaction Logic
Hinge Region: The N1 accepts a hydrogen bond from Met793.[4]
Hydrophobic Pocket: The 4-anilino group sits deep in the hydrophobic back-pocket.
Solvent Interface (The C6 Vector): The 6-carboxylate extends toward the solvent.
Modeling Insight: High-potency models often place a Negative Ionizable feature here to capture interactions with solvated cations or specific basic residues (e.g., Lys745) depending on the specific kinase mutant [4].
Caption: Schematic interaction map of a Quinazoline-6-carboxylate within the EGFR ATP-binding site. The C6-carboxylate acts as a solvent-interacting vector.
Validation Strategies (Self-Validating Systems)
A pharmacophore model is a hypothesis, not a fact. It must be proven via statistical validation.
The Decoy Set
Do not use random molecules. Use property-matched decoys .
Protocol: Select 50 active quinazoline-6-carboxylates. Generate 2,500 decoys (1:50 ratio) that have similar Molecular Weight (MW) and LogP but different topology (e.g., using the DUD-E generator).
Metrics Table
Summarize your validation results using the following metrics. A "Good" model must meet these thresholds:
Metric
Definition
Target Threshold
Interpretation
GH Score
Guner-Henry Score
> 0.7
Balances recall and precision.
EF (1%)
Enrichment Factor at 1%
> 10.0
The model finds actives early in the list.
ROC AUC
Area Under Curve
> 0.85
Probability that an active is ranked higher than a decoy.
RMSD
Root Mean Square Deviation
< 1.0 Å
Geometric fit of the ligands to the hypothesis.
Causality Check
If your model fails validation (AUC < 0.5):
Check Protonation: Did you model the carboxylate as neutral when the pocket demands an anion?
Check Alignment: Did the flexible alignment collapse the ring systems?
Check Decoys: Are your decoys actually active? (Quinazolines are promiscuous; ensure decoys are structurally distinct).
References
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (2017). PMC. Available at: [Link]
Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2016). Arabian Journal of Chemistry. Available at: [Link]
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors. (2013).[5] ChemMedChem. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Streamlined Access to Pharmacophores: One-Pot Synthesis Protocols for Quinazoline-6-Carboxylates
Content Type: Technical Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction: The Strategic Value of the 6-Carboxylate Handle
In the landscape of kinase inhibitor design, the quinazoline scaffold remains a privileged structure (e.g., Gefitinib, Erlotinib, Lapatinib). While the 4-anilino position dictates primary potency, the C6-position is critical for pharmacokinetic (PK) modulation. Introducing a carboxylate ester at C6 allows for the subsequent attachment of solubilizing groups (e.g., morpholine/piperazine tails) via amidation, significantly improving oral bioavailability.
Traditional synthesis often involves harsh Niementowski cyclizations or multi-step protection/deprotection sequences that degrade the sensitive ester moiety. This Application Note details three one-pot protocols designed to preserve the C6-carboxylate while efficiently constructing the heteroaromatic core.
Mechanistic Pathways & Method Selection
The choice of method depends on the available starting materials and the sensitivity of the R-group at the 2-position.
Decision Logic for Protocol Selection
Method A (MCR): Best for rapid library generation (diversity at N3/C2). Uses Isatoic Anhydrides.[1][2][3]
Method B (Oxidative): Best for C2-aryl derivatives. Metal-free, uses Aldehydes.[4][5]
Method C (Acceptorless Dehydrogenative Coupling - ADC): Best for atom economy and "borrowing hydrogen" chemistry. Uses Alcohols.[2][4][6][7]
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.
Detailed Experimental Protocols
Protocol A: The Iodine-Catalyzed Multicomponent Reaction (MCR)
Mechanism: This pathway utilizes 5-methoxycarbonylisatoic anhydride. The reaction proceeds via nucleophilic attack of the primary amine on the anhydride, followed by decarboxylation to form an o-aminobenzamide intermediate, which condenses with the orthoester.
Critical Consideration: The electron-withdrawing ester at C6 reduces the nucleophilicity of the aniline nitrogen, often requiring higher temperatures or Lewis acid activation compared to unsubstituted analogs.
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxycarbonylisatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), and Iodine (12 mg, 0.05 mmol).
Solvate: Add Ethanol (5 mL) and stir at room temperature for 5 minutes.
To ensure the protocol is self-validating, observe the following Critical Quality Attributes (CQAs):
Moisture Control (Method A): Orthoesters hydrolyze in water. If yield is <50%, add 4Å molecular sieves to the reaction pot.
Oxidation State (Method B): If the intermediate dihydroquinazoline is observed (mass M+2), the oxidation is incomplete. Add 0.5 equiv more TBHP or switch to
balloon sparging.
Regioselectivity: The 6-carboxylate position is fixed by the starting material, eliminating regioisomer formation common in reactions using 3-substituted anilines.
Figure 2: Logical workflow for reaction monitoring and purification.
References
MCR via Isatoic Anhydride
Title: Catalyst-free one-pot synthesis of quinazolin-4(3H)
Application Note: Strategic Esterification Protocols for Quinazoline-6-Carboxylic Acid
Executive Summary & Strategic Analysis Quinazoline-6-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for potent kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
Quinazoline-6-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for potent kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib analogues).[1] However, its esterification presents specific challenges distinct from simple aromatic acids.
The Challenge: "The Solubility Wall"
Unlike benzoic acid, quinazoline-6-carboxylic acid possesses a basic nitrogen (N1/N3) within the heterocycle. In acidic media, this nitrogen protonates, potentially leading to zwitterionic species that are highly crystalline and poorly soluble in non-polar organic solvents. Furthermore, the electron-deficient nature of the quinazoline ring can make the carboxylate less nucleophilic in base-mediated reactions.
The Solution Matrix
We present three field-validated protocols. Selection depends on your scale, available equipment, and downstream requirements.[1]
Method
Mechanism
Scale
Pros
Cons
A. Thionyl Chloride (SOCl₂)
Acyl Chloride Activation
Gram to Kilo
Highest Yield , overcomes solubility issues.
Requires inert atmosphere; acidic byproducts.
B. Fischer Esterification
Acid-Catalyzed Equilibrium
Gram
Simple setup; inexpensive reagents.
Slow kinetics due to poor solubility; equilibrium limited.
C. Base-Mediated Alkylation
SN2 Displacement
Milligram
Mild conditions; no acidic workup.
Requires expensive alkyl halides; removal of high-boiling solvents (DMF).
Decision Framework (Workflow)
The following decision tree guides the selection of the optimal esterification method based on your specific constraints.
Figure 1: Strategic decision tree for selecting the esterification protocol.
Detailed Protocols
Method A: Thionyl Chloride Activation (The "Gold Standard")
Principle: This method converts the carboxylic acid into a highly reactive acid chloride intermediate.[1] The generation of HCl gas in situ protonates the quinazoline nitrogen, often improving solubility in the thionyl chloride medium. This is the preferred method for high yields.
Reagents:
Quinazoline-6-carboxylic acid (1.0 equiv)
Thionyl Chloride (SOCl₂) (10–15 equiv, acts as solvent)[1]
Catalytic DMF (2–3 drops)
Anhydrous Alcohol (Methanol or Ethanol) (Excess)[1]
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
Activation: Add Quinazoline-6-carboxylic acid (e.g., 1.0 g, 5.7 mmol) to the flask.
Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.
Reflux: Heat the mixture to reflux (75–80 °C) for 2–4 hours. The suspension should clear as the acid chloride forms.
Evaporation: Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene (2 x 10 mL) to remove trace acid/SOCl₂.
Checkpoint: You should obtain a yellow/tan solid (Quinazoline-6-carbonyl chloride hydrochloride).
Esterification: Suspend the residue in anhydrous Methanol (or Ethanol) (20 mL).
Reaction: Reflux for 1–2 hours.
Workup: Concentrate the solvent. Neutralize the residue with saturated NaHCO₃ solution (carefully!) to pH 8. Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.
Principle: Acid-catalyzed equilibrium between the acid and the alcohol.
Note: This method often requires longer reaction times (12–24h) for quinazolines due to the electron-withdrawing nature of the ring and poor solubility.
Suspend the carboxylic acid (1.0 g) in Methanol (30 mL).
Slowly add concentrated H₂SO₄ (0.5 mL) dropwise.
Heat to reflux (65 °C) with vigorous stirring.
Monitoring: Monitor by TLC or LCMS every 4 hours. If conversion stalls, add a drying agent (molecular sieves) or use a Dean-Stark trap (if using higher boiling alcohols like butanol) to remove water.
Workup: Cool to 0 °C. Neutralize with solid Na₂CO₃ or aqueous NaHCO₃. Evaporate methanol. Partition residue between water and Ethyl Acetate.
Principle: Direct SN2 displacement of an alkyl halide by the carboxylate anion. Ideal for small-scale synthesis or when avoiding strong acids is necessary.
Dissolve Quinazoline-6-carboxylic acid (100 mg) in anhydrous DMF (2 mL).
Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the carboxylate salt.
Add Methyl Iodide (1.2 equiv) dropwise.
Stir at Room Temperature for 3–6 hours.
Workup: Pour the reaction mixture into ice-cold water (20 mL). The ester often precipitates out. Filter the solid.[1][6][7] If no precipitate, extract with Ethyl Acetate.
Purification: Wash the organic layer thoroughly with water and brine to remove DMF.
Expected Yield: 80–90%
Mechanistic Insight: Acid Chloride Activation
Understanding the mechanism clarifies why Method A is superior for this substrate. The catalytic DMF reacts with SOCl₂ to form the reactive chloroiminium species, which activates the carboxylic acid more effectively than SOCl₂ alone.[1]
Figure 2: Mechanistic flow of DMF-catalyzed acid chloride formation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (Method B)
Water accumulation; Poor solubility.
Switch to Method A (SOCl₂). Add molecular sieves to Method B.
Product is Water Soluble
Protonation of Quinazoline N.
Ensure pH is adjusted to ~8-9 during workup to keep the quinazoline neutral (free base).
"Gummy" Residue
Polymerization or DMF retention.
If using DMF, wash organic layer 3x with water. Use Toluene azeotrope to dry.
No Precipitation (Method C)
Product is soluble in water/DMF mix.
Do not filter; perform exhaustive extraction with EtOAc/LiCl solution.
References
Gök, D. (2020).[1][6] One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283–290.[1] Link
Provides specific protocols for SOCl₂ mediated esterific
Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.
Authoritative source for Fischer esterific
PubChem Compound Summary. (2023). Quinazoline-6-carboxylic acid (CID 23130441).[8] National Library of Medicine. Link
Verification of chemical structure and physical properties.
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Quinazoline-6-Esters
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The quinazoline scaffold is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) and experimental therapeutics[1]. Functionalization at the C-6 position, particularly using quinazoline-6-esters (or carboxylates) and their halogenated precursors, enables the rapid generation of diverse chemical libraries. This application note details robust, scalable, and self-validating protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) targeting the 6-position of the quinazoline ring system[2].
Mechanistic Rationale & Catalytic Causality
Palladium-catalyzed cross-coupling relies on a finely tuned catalytic cycle: oxidative addition, transmetalation (or migratory insertion), and reductive elimination[3]. When working with quinazoline-6-esters (often bearing a halide or pseudohalide at the 6-position), the electron-deficient nature of the pyrimidine-fused ring significantly impacts the oxidative addition step.
Ligand Selection: Bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred for Suzuki couplings of quinazolines because their large bite angle accelerates reductive elimination, preventing the degradation of the sensitive quinazoline core under prolonged heating[3].
Base Selection: Mild inorganic bases (e.g.,
or ) are optimal. Stronger bases can hydrolyze the C-6 ester group prematurely or cause nucleophilic attack at the highly electrophilic C-4 position of the quinazoline ring[1].
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling on the quinazoline scaffold.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of ethyl 6-bromoquinazoline-4-carboxylate with phenylboronic acid. This data highlights the causality between catalyst/base selection and overall yield.
Good conversion, but trace protodeboronation of boronic acid.
dppf
(2.5)
1,4-Dioxane/
90
91%
Optimal bite angle; biphasic system prevents ester cleavage.
XPhos
(2.0)
DMF
110
68%
High temp in DMF led to partial decomposition of the quinazoline.
Experimental Workflows & Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of Quinazoline-6-Esters
This protocol describes the formation of a C-C bond at the 6-position using an aryl/heteroaryl boronic acid[3][4].
Self-Validation System: This protocol incorporates mandatory LC-MS checkpoints. The reaction is not advanced to workup until the starting quinazoline mass (
) is relative to the product mass, ensuring maximum atom economy and preventing difficult downstream separations.
Step-by-Step Methodology:
Reagent Charging: To an oven-dried 50 mL Schlenk flask, add ethyl 6-bromoquinazoline-4-carboxylate (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and
(2.5 mmol, 2.5 equiv).
Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a common side reaction in basic aqueous media.
Catalyst Addition: Add
(0.05 mmol, 5 mol%).
Causality: The dichloromethane adduct of
is utilized for its superior stability and solubility profiles in ethereal solvents compared to the uncomplexed form.
Solvent Addition & Degassing: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Seal the flask with a rubber septum. Degas the mixture by sparging with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (forming biphenyl byproducts) and the oxidation of the phosphine ligand.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
In-Process Control (IPC): At 12 hours, withdraw a 10
L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. If starting material persists, add an additional 0.2 equiv of boronic acid and heat for 2 more hours.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the phases. Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-arylquinazoline-ester.
Protocol B: Sonogashira Alkynylation
For the introduction of alkyne moieties at the 6-position, a co-catalytic Palladium/Copper system is employed[2].
Step-by-Step Methodology:
Preparation: In a dry Schlenk tube, combine the 6-bromoquinazoline-ester (1.0 mmol),
(5 mol%), and CuI (10 mol%).
Causality: CuI acts as a
-activator for the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation with the Pd(II) complex.
Solvent/Base: Add anhydrous DMF (5 mL) and Triethylamine (3.0 mL). Degas via three freeze-pump-thaw cycles.
Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.
Reaction: Stir at 70 °C for 8 hours. Monitor via TLC (UV active at 254 nm).
Isolation: Quench with saturated aqueous
to sequester copper salts (prevents oxidation during workup). Extract with EtOAc, dry, and purify via chromatography.
Figure 2: Step-by-step workflow for the self-validating Suzuki-Miyaura coupling protocol.
Troubleshooting & Expert Insights
Issue: Hydrolysis of the C-6 Ester.
Cause: Prolonged exposure to basic aqueous conditions at high temperatures.
Solution: Switch from
to a milder, anhydrous base system such as CsF in anhydrous 1,4-dioxane. Alternatively, utilize a bulkier ester (e.g., tert-butyl or isopropyl) which provides steric shielding against nucleophilic attack.
Issue: Regioselectivity Failures in Polyhalogenated Quinazolines.
Cause: If using a 4,6-dichloro or 4-chloro-6-bromoquinazoline, the C-4 position is significantly more electrophilic than the C-6 position[1].
Solution: The C-4 position must be protected or functionalized first. Alternatively, utilize a temporary deactivation strategy (e.g., converting the C-4 position to a thioether), perform the Pd-catalyzed coupling at C-6, and subsequently functionalize the C-4 position via desulfitative coupling[1].
Issue: Catalyst Poisoning (Black Precipitation).
Cause: Formation of inactive Palladium black due to oxygen ingress or poor ligand stabilization.
Solution: Ensure rigorous degassing. If using electron-poor arylboronic acids, increase the ligand-to-palladium ratio (e.g., 1:2 Pd:Ligand) to stabilize the Pd(0) intermediate.
References
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available at:[Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (PMC). Available at:[Link]
(PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. Available at:[Link]
Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer. Google Patents.
Application Note: Chemoselective Reduction of Ethyl Quinazoline-6-carboxylate to Quinazolin-6-ylmethanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Context The reduction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Mechanistic Context
The reduction of ethyl quinazoline-6-carboxylate to its corresponding alcohol, quinazolin-6-ylmethanol , is a critical transformation in the synthesis of various kinase inhibitors and targeted therapeutics. However, this transformation presents a significant chemoselectivity challenge.
The quinazoline core—a fused bicyclic system comprising a pyrimidine and a benzene ring—is highly electron-deficient. The pyrimidine nitrogens exert a strong electron-withdrawing effect, rendering the C2 and C4 positions highly electrophilic . When exposed to strong, unhindered hydride sources at elevated temperatures, these positions are highly susceptible to nucleophilic hydride attack, leading to undesired over-reduction (forming 3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline derivatives).
To achieve high yields of the target alcohol, the reduction must be carefully engineered. This guide evaluates three distinct reagent systems—DIBAL-H , NaBH₄/CaCl₂ , and LiAlH₄ —and provides field-proven, self-validating protocols to ensure chemoselectivity and scalability.
Reaction Pathway & Chemoselectivity
The choice of reducing agent dictates the reaction pathway. Bulky or Lewis-acid-moderated hydrides favor the ester, while aggressive hydrides risk destroying the heteroaromatic core.
Reaction pathways for the reduction of ethyl quinazoline-6-carboxylate highlighting chemoselectivity.
Reagent Selection Matrix
The following table synthesizes the quantitative and qualitative data for selecting the appropriate reduction methodology based on project scale and constraints.
Extremely fast reaction times; requires strict stoichiometric control.
Experimental Protocols
Protocol A: The Precision Method (DIBAL-H)
Causality Insight: Diisobutylaluminum hydride (DIBAL-H) exists as a bridged dimer. Its bulky isobutyl ligands create steric hindrance, strongly disfavoring attack at the sterically congested C4 position of the quinazoline ring. By keeping the temperature at -78 °C, the kinetic addition to the ester carbonyl outcompetes any side reactions[1].
Step-by-Step Workflow:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add ethyl quinazoline-6-carboxylate (1.0 mmol) and anhydrous dichloromethane (DCM) or THF (10 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
Hydride Addition: Syringe in DIBAL-H (1.0 M in DCM, 2.5 mL, 2.5 mmol) dropwise down the side of the flask over 10 minutes to maintain internal temperature.
Monitoring (Self-Validation): Stir for 2 hours at -78 °C. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, higher Rf) should cleanly convert to a lower Rf baseline spot (the aluminum alkoxide intermediate).
Quenching: Carefully quench the reaction at -78 °C by adding ethyl acetate (2 mL) to consume excess DIBAL-H, followed by methanol (1 mL).
Workup (Emulsion Resolution): Warm the mixture to room temperature and add 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt chelates the aluminum ions, breaking the gelatinous aluminum hydroxide emulsion into two distinct, clear phases. Stir vigorously for 1 hour until phase separation is absolute.
Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: The Scalable Method (NaBH₄ / CaCl₂)
Causality Insight: Sodium borohydride alone is generally too mild to reduce esters. However, the addition of anhydrous CaCl₂ generates calcium borohydride, Ca(BH₄)₂, in situ[2]. The Ca²⁺ ion acts as a hard Lewis acid, selectively coordinating to the highly polarized ester carbonyl oxygen. This activates the ester toward hydride delivery while leaving the electron-deficient, but less basic, pyrimidine ring intact.
Step-by-Step Workflow:
Preparation: In a 100 mL flask, dissolve the ester (1.0 mmol) in a 2:1 mixture of anhydrous THF and absolute ethanol (15 mL total).
Lewis Acid Activation: Add finely powdered, anhydrous CaCl₂ (1.5 mmol, 166 mg). Stir at room temperature for 15 minutes to allow coordination.
Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (3.0 mmol, 113 mg) in three portions over 15 minutes to control hydrogen gas evolution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Quenching & Workup: Once TLC indicates complete consumption of the ester, cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride.
Isolation: Evaporate the volatile organic solvents under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with water, dry over MgSO₄, and concentrate to yield the target alcohol.
Protocol C: The Brute-Force Method (LiAlH₄)
Causality Insight: LiAlH₄ is an aggressive, unhindered source of nucleophilic hydride. To prevent the destruction of the quinazoline ring, strict stoichiometric control (using exactly 1.1 equivalents) and strict temperature control are mandatory[3].
Step-by-Step Workflow:
Preparation: Suspend LiAlH₄ (1.1 mmol, 41.7 mg) in anhydrous THF (5 mL) in a flame-dried flask under argon. Cool to -20 °C (using a dry ice/ethylene glycol bath).
Addition: Dissolve the ester (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes.
Reaction: Stir at -20 °C for exactly 30 minutes. Prolonged exposure or warming will result in C2/C4 reduction.
Fieser Quench (Self-Validation): To prevent unfilterable aluminum gels, apply the Fieser method: Add
mL of water (where = grams of LiAlH₄ used, e.g., 0.042 mL), followed by mL of 15% aqueous NaOH (0.042 mL), and finally mL of water (0.126 mL).
Isolation: Stir vigorously until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the cake generously with THF. Concentrate the filtrate to obtain the product.
Analytical Characterization
To confirm successful chemoselective reduction, utilize ¹H NMR (in DMSO-d₆ or CDCl₃):
Disappearance: The characteristic ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) must completely vanish.
Appearance: A new singlet integrating to 2H will appear at approximately 4.7 - 4.9 ppm , corresponding to the benzylic -CH₂- protons of the new alcohol.
Integrity of the Core: The highly deshielded quinazoline protons at C2 and C4 must remain intact, typically appearing as two sharp singlets between 9.0 and 9.4 ppm . If these shift upfield or integrate incorrectly, over-reduction has occurred.
References
Title: Supporting Information (rsc.org) - Reduction of quinazoline-6-carboxylate using LiAlH4. Source: rsc.org.
Title: United States Patent - DIBAL-H Reduction. Source: googleapis.com.
Title: Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis. Source: semanticscholar.org.
Advanced Cyclization Protocols for 6-Substituted Quinazoline Scaffolds
Executive Summary The 6-substituted quinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib ....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-substituted quinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib . While the 4-position is typically functionalized via SNAr displacement, the 6-position is critical for tuning pharmacokinetic properties and solubility.
This guide provides three distinct, field-validated protocols for constructing the 6-substituted quinazoline skeleton. Unlike generic reviews, this document focuses on cyclization efficiency , regiocontrol , and scalability .
The following decision tree aids in selecting the optimal cyclization route based on starting material availability and target substitution.
Figure 1: Strategic decision tree for selecting the optimal cyclization protocol based on precursor availability.
Protocol A: Modified Niementowski Cyclization
Target: 6-Bromoquinazolin-4(3H)-one
Application: Primary route for scalable synthesis of Gefitinib/Erlotinib precursors.
Mechanism: Thermal condensation followed by intramolecular dehydration.
Rationale
The classical Niementowski reaction often suffers from low yields due to the poor nucleophilicity of the aniline nitrogen. This modified protocol uses formamide as both solvent and reagent at elevated temperatures to drive the equilibrium toward the cyclized product.
Setup: Charge the 100 mL RBF with 2-amino-5-bromobenzoic acid (10.0 g).
Addition: Add Formamide (30 mL). If the slurry is too thick, add up to 10 mL additional formamide.
Reaction: Heat the mixture to 145–150 °C .
Critical Control Point: The reaction must remain below 160 °C to prevent decomposition of formamide into HCN/NH3 gas, but above 140 °C to ensure dehydration.
Monitoring: Stir for 4–6 hours. The solid starting material will dissolve, followed by the precipitation of the product. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[2]
Work-up:
Cool the reaction mixture to room temperature (approx. 25 °C).
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
Allow the suspension to stand for 30 minutes to maximize precipitation.
Isolation: Filter the solid under vacuum.
Purification: Wash the filter cake with water (3 x 20 mL) followed by cold ethanol (10 mL). Recrystallize from Ethanol/DMF (9:1) if purity is <95%.
Expected Yield: 85–92%
Data Validation: 1H NMR (DMSO-d6) should show a singlet at ~8.1 ppm (H-2) and lack of broad -COOH signals.
Coupling Partner: Benzyl alcohol (1.2 mmol) or Benzaldehyde (1.2 mmol)
Catalyst: CuCl (10 mol%) or CuBr (10 mol%)
Ligand/Additive: 2,2'-Bipyridine (10 mol%) or TEMPO (20 mol%)
Base: Cs2CO3 (1.5 equiv)
Solvent: DMSO or Toluene
Step-by-Step Procedure
Catalyst Activation: In a reaction tube, dissolve CuCl (10 mg) and 2,2'-bipyridine (16 mg) in DMSO (3 mL). Stir for 5 mins until a complex forms (often green/blue).
Reaction: Seal the tube (ensure headspace for air/O2) and heat to 100 °C for 12 hours.
Note: If using benzyl alcohol, the reaction requires an open air atmosphere or O2 balloon to facilitate oxidation of the alcohol to the aldehyde in situ.
Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na2SO4.
Nitrogen Source: Ammonium Formate or Formamide (excess)
Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Procedure
Loading: In a 10 mL microwave vial, mix 2-amino-5-chloro-benzophenone (231 mg, 1 mmol) and Ammonium Formate (4 equiv).
Solvent: Add Glycol or DMF (2 mL). Solvent-free conditions can be used if mixing efficiency is high.
Irradiation: Cap the vial. Set parameters:
Temperature: 180 °C
Time: 15 minutes
Pressure Limit: 15 bar
Cooling: Use compressed air cooling to drop temperature to <50 °C rapidly.
Isolation: Pour into water. The product usually precipitates immediately. Filter and dry.
Expected Yield: >90%
Advantage: Reduces reaction time from 12 hours (thermal) to 15 minutes.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Incomplete dehydration
Increase temp to 150°C; add catalytic p-TsOH.
Dark/Tar Formation
Oxidation of aniline
Degas solvents; run under N2 (except Protocol B).
Incomplete Conversion (Protocol B)
Catalyst poisoning
Ensure ligand purity; use O2 balloon instead of air.
Sublimation of Reagents
Formamide evaporation
Use a highly efficient reflux condenser; seal vessels tightly.
References
Han, B., et al. (2013). Copper(I)-Catalyzed Coupling Cyclization of Methyl Perfluoroalk-2-ynoates with 2-Aminobenzonitriles. Asian Journal of Organic Chemistry.
[Link]
Zhang, J., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
[Link]
Maitraie, D., et al. (2006). Microwave-Assisted Synthesis of Quinazolines.[3][4] Bioorganic & Medicinal Chemistry Letters.
[Link]
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib.[2] Synlett.
[Link]
Technical Support Center: Ethyl Quinazoline-6-Carboxylate Synthesis
Topic: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists & Process Development Scientists Introduction: The Scaffold & The Challenge Ethyl quinazoline-6-carboxylate is a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Yield Optimization & Troubleshooting Guide
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Scaffold & The Challenge
Ethyl quinazoline-6-carboxylate is a critical intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting therapeutics.
The Core Problem:
Researchers often encounter low yields (<40%) due to two primary failure modes:
Regiochemical Ambiguity: Confusion between the fully aromatic quinazoline and the quinazolin-4(3H)-one (4-hydroxy) tautomer, which requires different synthetic strategies.
Ester Instability: The C6-ethyl ester is prone to hydrolysis under the harsh alkaline or acidic conditions typically used to close the pyrimidine ring.
This guide provides a technical roadmap to navigate these challenges, focusing on the Direct Cyclization (from amino-aldehydes) and the Indirect Aromatization (from amino-esters) pathways.
Module 1: Route Selection & Critical Process Parameters (CPPs)
Before troubleshooting, verify your synthetic pathway. Yield loss often stems from selecting a route incompatible with the ester functionality.
Pathway Analysis
Feature
Route A: Direct Cyclization (Recommended)
Route B: Indirect (Niementowski)
Precursor
Ethyl 4-amino-3-formylbenzoate
Diethyl 2-aminoterephthalate
Reagent
Formamidine Acetate / Ammonia
Formamide / Formamidine Acetate
Key Intermediate
None (Direct to Product)
Ethyl 4-hydroxyquinazoline-6-carboxylate
Steps
1 Step
3 Steps (Cyclize Chlorinate Reduce)
Yield Potential
High (70-85%)
Moderate (Overall 40-50%)
Main Risk
Aldehyde oxidation/stability
Harsh conditions hydrolyzing ester
Visualizing the Synthetic Logic
Figure 1: Decision matrix for synthetic routes. Route A is preferred for ester preservation.
Module 2: The Direct Route (Protocol & Troubleshooting)
Context: This method utilizes the condensation of an ortho-amino aldehyde with an ammonia source. It is the mildest method, preserving the ethyl ester.
Standard Protocol:
Dissolution: Dissolve Ethyl 4-amino-3-formylbenzoate (1.0 eq) in anhydrous Ethanol or DMF.
Workup: Cool to RT. Pour into ice water. The product should precipitate.
Troubleshooting Table: Direct Route
Symptom
Probable Cause
Corrective Action
No Reaction / SM Recovery
Formamidine Acetate degradation.
This reagent is hygroscopic. Use fresh reagent or dry it under vacuum over before use.
Red/Brown Tar Formation
Aldehyde polymerization (Aldol-type side reactions).
(1) Switch solvent to DMF to lower concentration. (2) Reduce temperature to 60°C and extend time. (3) Exclude light (wrap flask in foil).
Low Yield (<30%)
Incomplete condensation due to water.
Add 3Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.
Product is Acidic (Carboxylic Acid)
Ester Hydrolysis.
Avoid using aqueous ammonia. Use Ammonium Acetate in glacial acetic acid or Formamidine Acetate in neutral ethanol.
Module 3: The Indirect (Niementowski) Route
Context: If you must start from the diester (Diethyl 2-aminoterephthalate), you will initially form the 4-hydroxyquinazoline (4-oxo). This must be converted to the aromatic core.
Phase 1: Cyclization to 4-Hydroxyquinazoline
Issue: The classic Niementowski reaction requires fusion at 150°C+, which often hydrolyzes the ethyl ester to the acid.
Optimization: Use Microwave Irradiation .[1][2][3]
Conditions: Diester + Formamide + catalytic
. MW at 140°C for 20 mins.
Benefit: Short exposure time prevents ester hydrolysis.
Phase 2: Aromatization (The "Yield Killer")
Converting the 4-OH to 4-H involves chlorination followed by reduction.
Troubleshooting the Aromatization Sequence:
Q: My chlorination with
turned into a black solid. What happened?
A: Overheating caused decomposition of the ester.
Fix: Use Thionyl Chloride (
) with catalytic DMF instead of neat . If using , add a base like Diethylaniline (DEA) to scavenge HCl and keep the temperature strictly at reflux (105°C), not higher.
Q: The dechlorination (
) reduced my ester to an alcohol or alkane.
A: Over-reduction.
Fix:
Poison the Catalyst: Use
or add a trace of quinoline.
Alternative Reductant: Use Ammonium Formate as the hydrogen source (Transfer Hydrogenation) at 60°C. This is much gentler on the ester than high-pressure
.
Module 4: Purification & Isolation Strategy
Quinazolines are nitrogen-rich heterocycles with specific solubility profiles. Standard silica chromatography often leads to "streaking" and yield loss due to interaction with acidic silanols.
Solubility Profile
Soluble: DCM, Chloroform, DMF, DMSO, Hot Ethyl Acetate.
Insoluble: Water, Hexanes, Diethyl Ether.
pH Sensitivity: Soluble in dilute HCl (protonation of N1/N3).
Optimized Purification Protocol
Quench: Pour reaction mixture into 5x volume of ice-cold brine (not just water, to aid "salting out").
Extraction: Use Chloroform/Isopropanol (3:1) . Pure DCM often fails to extract polar quinazolines efficiently.
Washing: Wash organic layer with 5%
(removes acidic byproducts) Water Brine.
Chromatography (If needed):
Stationary Phase: Neutral Alumina (preferred over Silica).
Mobile Phase: DCM : MeOH (98:2 to 95:5).
Additive: Add 1% Triethylamine to the mobile phase to deactivate acidic sites and prevent tailing.
Module 5: Diagnostic Flowchart
Use this logic tree to diagnose the specific point of failure in your current experiment.
Figure 2: Troubleshooting logic for low yield scenarios.
References
Fu, H. et al. (2008). "Copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives." Chemical Communications, (47), 6333–6335.
Connolly, D. J. et al. (2005).[3] "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.
Alexandre, F. R. et al. (2003). "Microwave-assisted Niementowski synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.
Zhang, J. et al. (2018).[3] "Recent advances in the synthesis of quinazolines." RSC Advances, 8, 2359-2364.
Li, X. et al. (2015).[3] "Copper-catalyzed synthesis of quinazolines from 2-aminomethylamines and amides." Organic Letters, 17(10), 2388–2391.
Technical Support Center: Purification of Ethyl Quinazoline-6-carboxylate
Introduction: The Chemistry of the Challenge Welcome to the Technical Support Center. You are likely here because your purification of ethyl quinazoline-6-carboxylate is not behaving like a standard ester purification.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemistry of the Challenge
Welcome to the Technical Support Center. You are likely here because your purification of ethyl quinazoline-6-carboxylate is not behaving like a standard ester purification.
The Core Problem: While the ethyl ester group suggests a lipophilic molecule suitable for standard Hexane/Ethyl Acetate systems, the quinazoline core contains two basic nitrogen atoms (N1 and N3). Standard silica gel (
) is slightly acidic () due to surface silanol groups ().
The Result: A strong acid-base interaction occurs between your basic product and the stationary phase. This manifests as:
Tailing/Streaking: The spot on TLC looks like a comet, not a circle.
Broad Peaks: In flash chromatography, the compound elutes over many fractions, diluting the product.
Co-elution: The "tail" of your product overlaps with impurities.
This guide provides the protocols to neutralize this interaction and achieve high-purity isolation.
Method Development & Decision Matrix
Before packing your column, use this decision matrix to select the correct stationary and mobile phases.
Figure 1: Decision matrix for selecting stationary phase and modifiers based on TLC behavior.
Troubleshooting Guides (Q&A Format)
Category A: Tailing & Poor Separation[1][2]
Q: My compound streaks across the entire TLC plate and elutes as a broad band on the column. How do I fix this?
A: You are experiencing the "Silanol Effect." The basic quinazoline nitrogens are hydrogen-bonding to the acidic protons of the silica silanols.
The Protocol (Amine Deactivation):
You must introduce a competing base to block the silanol sites.
Select a Modifier: Triethylamine (TEA) is the standard choice. Ammonia (
) in methanol is an alternative.
Concentration: Add 1% v/v Triethylamine to your mobile phase solvents.
Flush the column with 2-3 Column Volumes (CV) of the mobile phase containing the TEA.
Why? This saturates the active sites on the silica before your compound touches them.
Run your purification using the TEA-doped solvent system.
Q: I used TEA, but now I see a new impurity or my compound is decomposing.A: Ethyl esters can be sensitive to hydrolysis in basic conditions, though ethyl quinazoline-6-carboxylate is relatively robust.
Immediate Fix: Switch to Neutral Alumina (Brockmann Grade III). Alumina does not have the acidic protons of silica, eliminating the need for TEA.
Alternative: Use 1% Acetic Acid if the impurity is actually an acid sensitive to base (rare for this specific molecule, but possible if unreacted starting material is present).
Category B: Solubility & Loading
Q: The crude mixture dissolves in DCM but precipitates when I add the Hexane/EtOAc mobile phase. This clogs the column.
A: This is a classic "Solubility Mismatch." Quinazolines are often soluble in chlorinated solvents but poorly soluble in non-polar hydrocarbons. Liquid loading with DCM onto a Hexane column causes immediate precipitation at the head of the column, ruining resolution.
The Protocol (Dry Loading):
Dissolve the crude mixture in the minimum amount of DCM or Methanol.
Add dry silica gel (ratio: 1g crude to 2g silica).
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
Load this powder on top of your packed column (or in a solid load cartridge).
Elute normally.[3] This eliminates the solvent incompatibility issue.[4]
Category C: Impurity Removal
Q: I cannot separate the product from the starting material (4-aminobenzoic acid derivative).
A: You need to exploit the
difference. The starting material (likely an aniline or nitro-acid) has different acid/base properties than the quinazoline core.
Data: Solvent System Efficiency Matrix
Solvent System
Modifier
Suitability
Notes
Hexane / EtOAc
None
Low
Causes streaking; only moves non-polar impurities.
Hexane / EtOAc
1% TEA
High
Best for separating the ester from polar baseline impurities.
DCM / MeOH
None
Medium
Good solubility, but often co-elutes polar impurities.
DCM / MeOH
1% NH4OH
High
Use for very polar derivatives or if the ester hydrolyzes to the acid.
Optimization Protocol:
Run a gradient from 0% to 50% EtOAc in Hexane (with 1% TEA) .
The lipophilic ester (Ethyl quinazoline-6-carboxylate) should elute first.
The more polar starting materials (amines/acids) will remain on the baseline or elute much later.
Advanced Visualization: The "Silanol Blocking" Mechanism
Understanding why you add TEA allows you to troubleshoot effectively.
Figure 2: Mechanism of action: Triethylamine (TEA) competitively binds to acidic silanol sites, preventing the quinazoline product from "sticking."
Post-Run Validation
Q: How do I confirm the fraction purity before combining?A: Quinazolines are strongly UV-active.
UV Visualization: Check TLC plates under 254 nm. The product usually fluoresces blue/purple.
NMR Check: Before combining all fractions, take the "center cut" and run a quick 1H NMR. Look for the characteristic ethyl peaks (quartet ~4.4 ppm, triplet ~1.4 ppm) and the aromatic protons of the quinazoline (singlets/doublets > 8.0 ppm).
References
Biotage. (2023).[4] When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
Organic Chemistry Portal. (2024). Synthesis of Quinazolines.[5] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solving Solubility & Stability Issues of Quinazoline Esters in Cell Assays
Ticket ID: #QZN-SOL-001
Assigned Specialist: Senior Application Scientist
Introduction: The Quinazoline Paradox
Welcome to the technical support hub. If you are working with quinazoline esters (e.g., EGFR inhibitors, kinase probes), you are likely encountering a specific set of physicochemical barriers. These scaffolds possess a "double-edged" nature:
High Lattice Energy: The planar quinazoline core promotes strong
- stacking, leading to poor aqueous solubility and rapid precipitation (crystallization) upon dilution into media.
Hydrolytic Instability: The ester moiety—often added to improve lipophilicity or as a prodrug strategy—is susceptible to rapid cleavage by serum esterases (carboxylesterases) present in Fetal Bovine Serum (FBS).
This guide provides self-validating protocols to distinguish between solubility failure (precipitation) and stability failure (hydrolysis), ensuring your biological data reflects true potency.
Module 1: Solving "Crash-Out" (Precipitation)
The Issue: You observe turbidity, variability between replicates, or a "flat" dose-response curve at high concentrations.
The Cause:Kinetic Solubility Failure. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the local concentration transiently exceeds the compound's solubility limit, causing immediate nucleation. Once nuclei form, they rarely re-dissolve during the assay timeframe.
Technical Protocol: The Intermediate Dilution Method
Do not spike 100% DMSO stocks directly into cell culture wells.
Step-by-Step Workflow:
Prepare a 1000x Stock: Dissolve your quinazoline ester in 100% anhydrous DMSO (e.g., 10 mM).
Create an Intermediate Plate (10x):
Prepare a V-bottom 96-well plate with culture media (containing serum).
Dilute your DMSO stock 1:100 into this media (e.g., 2 µL stock + 198 µL media).
Result: 100 µM compound in 1% DMSO.
Critical Step: Mix vigorously by pipetting. Check for turbidity here. If it precipitates here, it will not dissolve in the cells.
Final Addition (1x):
Transfer 10 µL from the Intermediate Plate to 90 µL of cells in the assay plate.
Final Concentration: 10 µM compound in 0.1% DMSO.
Why this works: This two-step process prevents the "shock" of supersaturation at the cell interface and ensures that any precipitation happens in the intermediate plate (which can be centrifuged), rather than on top of your cells.
Visual Troubleshooting: The Solubility Decision Tree
Caption: Workflow for diagnosing solubility failures. If the intermediate dilution method fails, advanced formulation (Module 3) is required.
Module 2: The Stability Trap (Ester Hydrolysis)
The Issue: Your compound shows weak activity in whole-cell assays despite high potency in biochemical (cell-free) assays.
The Cause:Enzymatic Hydrolysis. FBS is rich in carboxylesterases. Quinazoline esters can be hydrolyzed to their corresponding carboxylic acids (often inactive or cell-impermeable) within minutes, long before the assay endpoint.
Data: Esterase Activity by Species
The source of your serum matters. Rodent serum has significantly higher esterase activity than human serum.
Serum Source
Esterase Activity Level
Risk to Quinazoline Esters
Recommended Action
Mouse/Rat
High
Critical (t½ < 15 min)
Avoid if possible; use Heat Inactivation.
FBS (Standard)
Moderate
High (t½ ~ 30-60 min)
Heat Inactivation required.
Human
Low
Moderate
Monitor stability.
Serum-Free
Negligible
Low
Ideal for short-term assays.
Technical Protocol: Serum Conditioning
1. Heat Inactivation (Standard):
Incubate FBS at 56°C for 30 minutes before adding to media.
Mechanism:[1] This denatures the complement system and significantly reduces (but does not eliminate) esterase activity.
2. The "Pulse-Chase" Alternative (For rapid signaling assays):
If heat inactivation is insufficient:
Wash cells 2x with PBS.
Incubate cells in Serum-Free Media (e.g., Opti-MEM) for 2 hours prior to drug addition.
Add the quinazoline ester in serum-free media.
Limit: Only viable for short assays (1–6 hours) to avoid cell stress.
Module 3: Advanced Formulation (Cyclodextrins)
The Issue: The compound precipitates even with intermediate dilution, or you need higher concentrations (>10 µM).
The Solution:Complexation. Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[2] This creates a hydrophilic "shell" around the lipophilic quinazoline, preventing stacking without chemically modifying the drug.
Safety Limit: Ensure the final concentration of HP-β-CD in the well is <0.5% - 1% . Higher concentrations can deplete cholesterol from cell membranes.
Visual Mechanism: Cyclodextrin Encapsulation
Caption: HP-β-CD encapsulates the hydrophobic drug, carrying it through the aqueous media. The drug partitions into the lipophilic cell membrane, while the CD remains in the media.
Frequently Asked Questions (FAQ)
Q: Why is my IC50 curve "bell-shaped" or dropping off at high concentrations?A: This is a classic signature of precipitation. At high concentrations, the compound crashes out of solution, effectively reducing the bioavailable concentration to below that of the lower dilution points. Use the Intermediate Dilution Method (Module 1).
Q: Can I use Tween-80 or Triton X-100 to improve solubility?A:Generally, No. While they improve solubility, surfactants like Triton X-100 are lytic to cell membranes even at low concentrations (0.01%). They can cause false positives in cytotoxicity assays. HP-β-CD (Module 3) is the safer alternative for cell biology.
Q: My compound works in enzyme assays but has 0% activity in cells. Is it permeability or solubility?A: Check the ester bond. If your biochemical assay uses a purified kinase, the ester remains intact. In cells, the ester might be hydrolyzing to a charged acid that cannot cross the cell membrane.
Test: Synthesize the hydrolyzed acid version and test it in the enzyme assay. If the acid is inactive, your ester is likely hydrolyzing before it reaches the target in the cell.
References
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Defines Kinetic vs. Thermodynamic solubility).
BenchChem Technical Support. (2025). DMSO Limits in Cell Culture Assays. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. (Details species differences in esterase activity). Link
Sigma-Aldrich. (2023). Product Information: (2-Hydroxypropyl)-β-cyclodextrin Cell Culture Tested. Link
Optimizing reaction temperature for quinazoline-6-carboxylate synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides an in-depth, mechanistic approach to troubleshooting and optimizing the reaction temperature for the synthesis of quinazoline-6-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides an in-depth, mechanistic approach to troubleshooting and optimizing the reaction temperature for the synthesis of quinazoline-6-carboxylate derivatives.
Quinazoline-6-carboxylates are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors and antiviral agents. The construction of this core typically involves a transition-metal-catalyzed or solid-acid-catalyzed cyclocondensation. In these pathways, temperature is the master variable: it dictates the delicate balance between overcoming the kinetic barrier of intramolecular cyclization and preventing the thermal degradation of precursors.
Logical Workflow for Temperature Optimization
Caption: Logical workflow for temperature optimization in quinazoline synthesis.
Core Troubleshooting Guide & FAQs
Q1: Why am I observing unreacted starting materials when synthesizing quinazoline-6-carboxylates at room temperature (20–25 °C)?A1: The primary cause is insufficient thermal energy to overcome the activation barrier for the intramolecular cyclization step. In standard copper-catalyzed pathways involving 2-halobenzoic acids and guanidine derivatives, the initial amidation may occur, but the subsequent ring-closure is kinetically hindered at lower temperatures. Empirical studies demonstrate that at 30 °C, the reaction often fails to proceed entirely. Elevating the temperature to the 60–80 °C range provides the necessary kinetic energy for the cyclization cascade, improving product yields from 0% to over 95% (1[1]).
Q2: I increased the reaction temperature to 110 °C to accelerate the synthesis, but my isolated yield dropped significantly. What causes this?A2: Exceeding the optimal thermal threshold introduces competitive side reactions and catalyst deactivation. At elevated temperatures (>100 °C), you may experience solvent evaporation, degradation of the nitrogen-containing precursors, or the formation of undesired by-products due to uncontrolled nucleophilic attacks. For instance, in ionic liquid-catalyzed syntheses of quinazoline derivatives, yields peak precisely at 80 °C but decrease markedly at 100 °C due to these thermal degradation pathways and changes in solvent viscosity (2[2]). Furthermore, temperature excursions on a larger scale can lead to significant by-product formation, making precise temperature control essential ().
Q3: How does the choice of catalyst influence the optimal temperature for quinazoline-6-carboxylate synthesis?A3: The catalyst dictates the activation energy of the rate-determining step. When using highly active solid acid catalysts, such as titanium sulfate nanoparticles (SO₄²⁻/TiO₂), the reaction can be efficiently driven at a milder 60 °C in PEG solvent (3[3]). Conversely, transition-metal protocols (like CuI) typically require heating at 80 °C to achieve complete conversion. Always calibrate your heating mantle based on the specific activation profile of your chosen catalytic system.
Quantitative Data: Temperature vs. Yield Profile
The following table summarizes the causal relationship between reaction temperature and the final yield of the quinazoline core using a standard Copper-catalyzed system over a 6-hour reaction period (1[1]).
Entry
Temperature (°C)
Catalyst System
Conversion/Yield (%)
Mechanistic Observation
1
30
CuI / K₂CO₃
0.0
Kinetic barrier not breached; starting materials recovered.
This protocol is designed as a self-validating system to ensure high-fidelity synthesis of quinazoline-6-carboxylate derivatives at the optimal 80 °C threshold.
Step 1: Reagent Preparation
In a dried 100 mL reactor, dissolve the guanidine derivative (9.65 mmol) and the substituted 2-halobenzoic acid (10.69 mmol) in 29 mL of anhydrous DMF.
Causality: Anhydrous DMF is utilized because its high boiling point accommodates the 80 °C requirement, and the absence of water prevents the premature quenching of the copper catalyst.
Step 2: Catalyst & Base Addition
Sequentially add K₂CO₃ (29 mmol) as the base and CuI (2.13 mmol) as the catalyst.
Self-Validation Check: Upon addition, the mixture should transition into a uniform, stirring suspension. If severe clumping occurs, it indicates moisture ingress or degraded K₂CO₃, requiring the reagents to be re-dried before proceeding.
Step 3: Thermal Activation
Heat the reaction mixture strictly to 80 °C using a calibrated heating mantle. Maintain vigorous stirring.
Causality: 80 °C represents the thermodynamic "sweet spot." It provides the exact energy required to drive the intramolecular cyclization of the amidation intermediate without degrading the DMF solvent or the organic precursors.
Step 4: Kinetic Monitoring
Stir the mixture for 5 hours. Monitor the reaction progress via HPLC.
Self-Validation Check: The complete disappearance of the 2-halobenzoic acid peak at the 5-hour mark validates that the kinetic completion of the cyclization has been achieved.
Step 5: Quenching and Isolation
Quench the reaction by immediately cooling the vessel in an ice bath (0 °C). Slowly pour the mixture into 90 mL of ice-cold water under vigorous stirring for 30 minutes.
Causality: Rapid cooling halts any potential high-temperature side reactions. The introduction of water alters the solvent polarity, forcing the highly hydrophobic quinazoline-6-carboxylate core to precipitate out of the solution.
Step 6: Purification
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under a vacuum to afford the target compound (Expected yield: 87–96.5%).
References
Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV)
Title: EFFICIENT SYNTHESIS OF QUINAZOLINE-2,4(1H,3H)
Technical Support Center: Ethyl Quinazoline-6-Carboxylate Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of heterocyclic esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of heterocyclic esters. The core issue with ethyl quinazoline-6-carboxylate lies in its specific intermolecular dynamics: the molecule lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (the quinazoline nitrogens and the ester oxygens). Consequently, its crystal lattice is heavily reliant on
stacking and dipole-dipole interactions.
To achieve high-purity recrystallization, we must select solvent systems that disrupt these interactions at elevated temperatures while ensuring a steep solubility drop upon cooling. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible yields.
Physicochemical Profiling
Before selecting a solvent system, it is critical to understand the quantitative properties governing the molecule's solubility[1].
Table 1: Physicochemical Profile of Ethyl Quinazoline-6-Carboxylate
Standard size for small-molecule pharmaceutical intermediates.
H-Bond Donors
0
Cannot self-associate via hydrogen bonding.
H-Bond Acceptors
4
Highly susceptible to solvation by protic solvents (e.g., alcohols).
Solubility Profile
Soluble in hot EtOAc, DCM, IPA. Insoluble in Heptane, Water.
Ideal for anti-solvent or temperature-gradient crystallization[2].
Recrystallization Strategy & Decision Tree
Choosing the correct solvent system depends entirely on your upstream reaction's impurity profile. The following decision tree outlines the logical workflow for selecting the optimal protocol.
Decision tree for selecting recrystallization solvents based on impurity profiling.
Table 2: Solvent Systems Comparison
Solvent System
Ratio
Yield Expectation
Purity Expectation
Primary Mechanism of Action
Isopropanol (IPA)
100%
Moderate-High
Very High
Protic disruption of basic quinazoline nitrogens.
EtOAc / Heptane
1:2 to 1:4
High
High
Dipole-dipole solvation with dielectric constant tuning.
Ethanol / Water
Variable
Low
Moderate
Not recommended. High risk of ester hydrolysis[2].
Detailed Experimental Protocols
Protocol A: Isopropanol (IPA) Single-Solvent System
Causality & Rationale: IPA provides the hydrogen bond donors needed to solvate the quinazoline nitrogens at reflux, effectively breaking down the crystal lattice. Upon cooling, the entropic penalty of maintaining these hydrogen bonds increases, and the planar quinazoline rings re-associate via
stacking to form pure crystals. Using secondary alcohols like IPA prevents the transesterification risks associated with primary alcohols like ethanol[2].
Step-by-Step Methodology:
Suspension: Place 1.0 g of crude ethyl quinazoline-6-carboxylate into a clean, dry 50 mL round-bottom flask. Add a magnetic stir bar and 5.0 mL of anhydrous Isopropanol (IPA).
Dissolution: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) using an oil bath. Add additional IPA dropwise (up to 10 mL total) until complete dissolution is achieved.
Self-Validation (Hot Filtration): If the solution remains cloudy, insoluble polymeric impurities are present. Perform a rapid hot filtration through a pre-warmed fritted funnel to clarify the solution.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not force cool with an ice bath immediately, as this traps impurities in the rapidly forming crystal lattice.
Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.
Isolation: Filter the resulting crystals via vacuum filtration. Wash the filter cake with 2.0 mL of ice-cold IPA, followed by 5.0 mL of cold heptane to aid drying. Dry under high vacuum for 4 hours.
Protocol B: Ethyl Acetate / Heptane Anti-Solvent System
Causality & Rationale: Ethyl acetate (EtOAc) is a polar aprotic solvent that readily dissolves the ester and the heterocycle via dipole-dipole interactions. Heptane acts as a non-polar anti-solvent. By carefully titrating heptane into the hot EtOAc solution, we lower the dielectric constant of the medium until the saturation point is reached, forcing the quinazoline core to precipitate while leaving lipophilic impurities in solution[3].
Step-by-Step Methodology:
Primary Solvation: Dissolve 1.0 g of crude product in the minimum amount of boiling EtOAc (approx. 3-5 mL) under constant stirring.
Anti-Solvent Titration: While maintaining the solution at a gentle reflux (75°C), begin adding hot heptane dropwise.
Self-Validation (Cloud Point): Continue adding heptane until the solution becomes faintly turbid (the "cloud point"). This visual cue validates that the solution has reached perfect saturation. Immediately add 1-2 drops of EtOAc to clear the solution back to transparency.
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed.
Isolation: Collect the crystals via vacuum filtration, wash with cold heptane, and dry under vacuum.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a liquid-liquid phase separation) instead of crystallizing. What is the mechanistic cause and how do I fix it?A: Oiling out occurs when the melting point of the crude mixture is lower than the saturation temperature in the chosen solvent. Ethyl quinazoline-6-carboxylate can oil out if the solvent cools too rapidly or if the anti-solvent (heptane) is added too aggressively, causing a supersaturated state.
The Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add 5-10% more of the "good" solvent (EtOAc or IPA) to decrease the saturation temperature below the melting point of the solute. Cool the flask extremely slowly (e.g., leave it in the hot water bath and turn off the heat, allowing it to cool overnight). Introduce a seed crystal at 40°C if available.
Q2: I am observing ester hydrolysis or transesterification during recrystallization. Why is this happening?A: Heating an ethyl ester in ethanol or methanol that contains trace amounts of water, or acidic/basic impurities from the upstream synthesis, can lead to hydrolysis (yielding quinazoline-6-carboxylic acid)[4] or transesterification.
The Fix: Ensure all solvents are strictly anhydrous. Switch your protocol from primary alcohols to a secondary alcohol like Isopropanol (Protocol A). IPA is sterically hindered and significantly less reactive toward the ester carbonyl, preserving the integrity of the ethyl quinazoline-6-carboxylate.
Q3: How do I remove structurally similar co-crystallizing impurities (e.g., regioisomers)?A: If an impurity has a similar crystal lattice affinity (e.g., a closely related quinazoline derivative), it will co-precipitate during thermodynamic cooling[5].
The Fix: Shift from thermodynamic crystallization to kinetic crystallization, or change the hydrogen-bonding dynamics entirely. If EtOAc/Heptane fails to purge the impurity, switch to a solvent that interacts differently with the functional groups, such as Toluene (which leverages
interactions with the quinazoline core) or perform a silica gel plug filtration prior to recrystallization[2].
References
[3] ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones. Asian Journal of Chemistry. URL:[Link]
[5] Research & Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Open Access Journals. URL: [Link]
Minimizing side products in quinazoline oxidation reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, degradation, and complex mixtures during quinazoline oxidations.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, degradation, and complex mixtures during quinazoline oxidations. The pyrimidine ring within the quinazoline core is electronically nuanced; brute-force oxidation often leads to over-oxidation at the C4 position, ring cleavage, or inseparable N1/N3 oxide mixtures.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these thermodynamic traps and achieve absolute regioselectivity.
Logical Workflow for Quinazoline Oxidation
Caption: Logical workflow for selecting quinazoline oxidation strategies to minimize side products.
Frequently Asked Questions & Troubleshooting
Issue 1: Over-oxidation to Quinazolin-4(3H)-onesQ: Why am I seeing significant quinazolin-4(3H)-one formation when attempting to synthesize quinazoline N-oxides?
A: The C4 position of the quinazoline ring is highly electrophilic and susceptible to oxidation, often leading to quinazolin-4(3H)-one byproducts when using direct oxidizing agents or when reactions are exposed to air[1].
Causality: The pyrimidine nucleus is electron-deficient, making the C4 carbon vulnerable to nucleophilic attack by trace water, which is subsequently oxidized to the ketone.
Solution: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk techniques to exclude atmospheric oxygen and moisture[1]. If a direct oxidant is mandatory, utilize exact stoichiometric amounts of milder oxidants rather than excess reagents[1].
Issue 2: Poor Regioselectivity (N1 vs. N3 Oxides)Q: My direct oxidation yields an inseparable mixture of N1 and N3 oxides. How can I drive selectivity toward the biologically relevant quinazoline 3-oxide?
A: Direct oxidation of the quinazoline nucleus to N-oxides is heavily complicated by a lack of selectivity[2]. For example, treating 4-alkylsubstituted quinazolines with monoperphthalic acid or mCPBA yields nearly equal mixtures of N-1 and N-3 oxides, significantly reducing the yield of the target product[2].
Causality: The nearly identical electron densities and steric environments of the two nitrogens in the ground state make thermodynamic differentiation nearly impossible using brute-force oxidants.
Solution: Abandon direct oxidation of the parent quinazoline. Instead, utilize a cyclocondensation strategy where a dihydroquinazoline 3-oxide intermediate is formed from an oxime and subsequently oxidized using an
Issue 3: Pyrimidine Ring Opening and DimerizationQ: I am losing my starting material to high molecular weight polymers and ring-opened degradation products. What is causing this?
A: Under harsh oxidative conditions, the pyrimidine nucleus is prone to hydrolysis, ring opening, and complete decomposition[2]. Furthermore, if the reaction is highly concentrated or utilizes bifunctional starting materials, intermolecular step-growth polymerization can outcompete the desired intramolecular cyclization, leading to high molecular weight dimers[1].
Causality: Over-oxidation compromises the aromatic stability of the pyrimidine ring, making the C-N bonds highly labile to hydrolytic cleavage.
Solution: Decrease the reactant concentration to favor intramolecular pathways and ensure the purity of monofunctional reagents[1]. Transition-metal-catalyzed coupling reactions or enzymatic oxidations using recombinant soluble di-iron monooxygenases (SDIMO) have also been shown to bypass these degradation pathways entirely[2][4].
Quantitative Comparison of Oxidation Methods
To optimize your synthetic route, consult the table below, which summarizes the quantitative performance and side-product profiles of common quinazoline oxidation systems.
Oxidant System
Target Product
Major Side Products
Typical Yield
Ref
Monoperphthalic Acid / mCPBA
N1 & N3 Oxides
High (Quinazolin-4(3H)-ones, ring-opened products)
Experimental Protocol: Highly Selective Synthesis of Quinazoline 3-Oxides
Objective: Synthesize quinazoline 3-oxides while entirely bypassing C4-oxidation and pyrimidine ring cleavage.
Self-Validating Principle: By utilizing a 2-aminobenzaldoxime precursor and a tungstate-catalyzed peroxide system, the oxidation is directed specifically to the N3 position during cyclocondensation, making over-oxidation thermodynamically unfavorable.
Step 1: Schiff Base Assembly
Action: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-aminobenzaldoxime (1.0 mmol) and the target benzaldehyde (1.0 mmol) in anhydrous THF (10 mL).
Causality: Using anhydrous THF and an argon atmosphere prevents premature hydrolysis of the transient Schiff base intermediate, ensuring quantitative cyclocondensation[2].
Step 2: Catalyst Integration
Action: Add sodium tungstate dihydrate (
, 5 mol%) to the stirring mixture.
Causality: Tungstate acts as a highly efficient oxygen-transfer catalyst. It reacts with
to form peroxotungstate complexes, which are milder and more selective than free hydroxyl radicals, thereby protecting the pyrimidine core from degradation[2].
Step 3: Controlled Oxidation
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30% aqueous
(1.5 mmol) dropwise over 15 minutes.
Self-Validation Check: The reaction temperature must not exceed 5 °C during addition. A rapid temperature spike indicates uncontrolled radical decomposition of
, which will inevitably lead to ring-opened byproducts. If the temperature spikes, discard the mixture and restart.
Step 4: Cyclocondensation
Action: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the conversion of the dihydroquinazoline 3-oxide intermediate via TLC (Hexanes/EtOAc, 7:3).
Causality: The extended reaction time at room temperature allows the kinetically favored dihydroquinazoline intermediate to fully aromatize into the stable quinazoline 3-oxide without requiring harsh thermal conditions[2].
Step 5: Quench and Purification
Action: Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize residual peroxides. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography.
Expected Outcome: Isolation of the pure quinazoline 3-oxide in 69–81% yield with no detectable quinazolin-4(3H)-one contamination[2].
References
1.[1] Troubleshooting common side reactions in quinazoline synthesis - Benchchem. 1
2.[2] A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC (NIH). 2
3.[3] A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. 3
4.[4] 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide - Smolecule. 4
5.[5] Addition of α-Lithiated Nitriles to Azaheterocycles - Thieme-connect. 5
1H NMR spectrum analysis of ethyl quinazoline-6-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl quinazoline-6-carboxylate , a critical intermediate in the synthesis of EGFR inhibitors (e.g., analogues of Erlotinib and Gefitinib). Con...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl quinazoline-6-carboxylate , a critical intermediate in the synthesis of EGFR inhibitors (e.g., analogues of Erlotinib and Gefitinib).
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers
Introduction: The Strategic Importance of the 6-Carboxylate Scaffold
Ethyl quinazoline-6-carboxylate is a pivot point in medicinal chemistry. Unlike its 7-isomer or the parent quinazoline, the 6-carboxylate functionalization allows for the extension of the carbon skeleton at a position that projects into the solvent-exposed region of kinase ATP-binding pockets.
Accurate structural verification of this intermediate is paramount because regioisomeric impurities (specifically the 7-isomer) are difficult to separate downstream and can lead to inactive biological data. This guide details the spectral fingerprint required to certify the regiochemistry and purity of the 6-isomer.
Structural Analysis & Theoretical Prediction
Before analyzing the spectrum, we must establish the expected magnetic environment based on the substituent effects of the 6-ethoxycarbonyl group on the quinazoline core.
Proton Assignment Logic
The molecule consists of two distinct domains: the electron-deficient quinazoline heteroaromatic core and the aliphatic ethyl ester tail .
Pyrazine Ring (H2, H4): The 1,3-diazine ring is highly electron-deficient. H2 and H4 appear as the most deshielded signals, typically singlets. H4, being para to the benzene fusion and adjacent to N3, is generally more deshielded than H2.
Benzenoid Ring (H5, H7, H8):
H5: Ortho to the electron-withdrawing ester and "peri" to N1. It should be significantly deshielded and show a small meta-coupling (
Hz) to H7.
H7: Ortho to the ester and meta to H5/H8. It will appear as a doublet of doublets (
) due to ortho ( Hz) and meta ( Hz) coupling.
H8: Meta to the ester and ortho to H7. It is the most shielded aromatic proton in this system, appearing as a doublet (
).
Experimental Protocol
To ensure reproducibility and comparable resolution, the following protocol is recommended.
Sample Preparation[1]
Solvent:Chloroform-d (CDCl₃) is the standard for resolution. DMSO-d₆ is a viable alternative if solubility is an issue, though it will cause a downfield shift of labile protons and slight variations in aromatic shifts.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Instrument Parameters
Frequency: 400 MHz or higher recommended for clear resolution of the H7 dd pattern.
Pulse Sequence: Standard 1D proton (zg30).
Scans: 16–32 scans are sufficient for >98% purity samples.
Spectral Assignment & Data Interpretation
The following data correlates the structural features with the observed chemical shifts.
The Fingerprint Region (Aromatic)
The aromatic region (7.5 – 9.8 ppm) provides the definitive proof of the 6-substitution pattern.
Proton
Chemical Shift (δ ppm)*
Multiplicity
Coupling Constant ( Hz)
Assignment Logic
H4
9.65 – 9.75
Singlet ()
-
Most deshielded; adjacent to N and ring fusion.
H2
9.40 – 9.50
Singlet ()
-
Deshielded by two N atoms; located between N1/N3.
H5
8.80 – 8.90
Doublet ()
Diagnostic: Small meta coupling only. High shift due to ortho-ester effect.
H7
8.45 – 8.55
dd
Diagnostic: Large ortho + small meta coupling.
H8
8.05 – 8.15
Doublet ()
Shielded relative to H5/H7; ortho coupling to H7.
*Note: Shifts are approximate for CDCl₃. In DMSO-d₆, signals typically shift downfield by 0.1–0.3 ppm.
The Aliphatic Region (Ethyl Group)
Proton
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
-OCH₂-
4.48
Quartet ()
2H
Methylene of ethyl ester.
-CH₃
1.47
Triplet ()
3H
Methyl of ethyl ester.
Critical Verification Point: The coupling constant between the triplet and quartet must be identical (
Hz). Mismatch indicates an impurity (e.g., residual ethanol or unreacted starting material).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the 6-carboxylate against its common precursors and isomers to aid in process monitoring.
Vs. Isomer: Ethyl Quinazoline-7-carboxylate
Differentiation between the 6- and 7-isomers is the most challenging and critical aspect of QC.
Feature
6-Carboxylate (Target)
7-Carboxylate (Impurity)
H5 Signal
Doublet ( Hz) (Meta coupled to H7)
Doublet ( Hz) (Ortho coupled to H6)
H8 Signal
Doublet ( Hz) (Ortho coupled to H7)
Singlet / Doublet ( Hz) (Isolated or Meta coupled)
Pattern
H5 is an isolated small doublet.
H8 is an isolated small doublet.
Analysis: In the 6-isomer, the proton adjacent to the ring fusion (H5) has no ortho neighbor, resulting in a narrow doublet. In the 7-isomer, H5 has an ortho neighbor (H6), resulting in a wide doublet. This coupling difference is unambiguous.
Vs. Precursor: 4-Chloro-quinazoline-6-carboxylate
Often used as an intermediate, the 4-chloro derivative lacks the H4 proton.
Target: Shows two downfield singlets (H2 and H4).
4-Cl Precursor: Shows only one downfield singlet (H2) around 8.4 ppm (DMSO) or 8.8 ppm (CDCl₃). The disappearance of the H4 singlet at ~9.7 ppm confirms the presence of the substituent at C4.
Synthesis & Workflow Visualization
The following diagram illustrates the synthesis pathway and the logical flow for NMR verification.
Caption: Synthesis workflow and sequential NMR logic for structural validation.
Troubleshooting & Self-Validation
Use these checks to validate your spectrum:
Water Peak Interference: In CDCl₃, water appears ~1.56 ppm. Ensure it does not overlap with the ethyl triplet at 1.47 ppm. If overlap occurs, add a drop of D₂O (shifts water) or switch to DMSO-d₆.
Integration Check: Normalize the ethyl quartet to 2.00. The aromatic region should sum to exactly 5.00 protons (H2, H4, H5, H7, H8).
References
Eisai R&D Management Co., Ltd. (2007). Nitrogenous Heterocyclic Compounds and Antimalarial Agents. European Patent Application EP1782811A1. (Source of specific chemical shift data for Ethyl quinazoline-6-carboxylate and 4-chloro derivatives).
Connolly, D. J., et al. (2005).[1] Regioselective synthesis of quinazoline-6-carboxylates. Tetrahedron, 61(43), 10153-10160. (Discussion on regiochemistry and coupling constants).
Armarego, W. L. F. (1963). Quinazolines. Advances in Heterocyclic Chemistry, 1, 253-309. (Foundational text on quinazoline proton assignments).
FTIR absorption bands for quinazoline ester functional groups
An In-Depth Guide to the FTIR Absorption Bands of Quinazoline Ester Functional Groups In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged" structure, forming the core of numerous t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the FTIR Absorption Bands of Quinazoline Ester Functional Groups
In the landscape of modern drug discovery, the quinazoline scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer and antimalarial properties.[1][2] When medicinal chemists incorporate an ester functional group into a quinazoline derivative, it is often to enhance properties such as solubility, stability, or to create a prodrug that releases the active compound in vivo. The precise structural verification of these synthesized molecules is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and accessible first-line technique for confirming the presence and chemical environment of key functional groups.
This guide provides a comprehensive analysis of the characteristic FTIR absorption bands for quinazoline esters. We will dissect the spectral signatures of the quinazoline core and the ester moiety, explore the electronic interplay between them, and present a validated protocol for acquiring high-quality data. This document is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to interpret these complex spectra.
The Vibrational Language of Molecules: A Primer on FTIR
FTIR spectroscopy is predicated on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to an excited vibrational state. An FTIR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).
The resulting spectrum is typically divided into two main regions:
Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific stretching vibrations of individual functional groups (e.g., O-H, N-H, C=O). These bands are often strong and well-defined, making them invaluable for initial identification.
Fingerprint Region (1500-400 cm⁻¹): This area contains a complex array of absorptions arising from bending vibrations and skeletal stretches of the entire molecule.[3] While challenging to interpret fully, the unique pattern in this region serves as a "fingerprint" for a specific compound.
Deconstructing the Spectrum: Quinazoline Core and Ester Group
To accurately interpret the spectrum of a quinazoline ester, one must first understand the characteristic absorptions of its constituent parts.
The Quinazoline Heterocyclic System
The quinazoline structure is a bicyclic aromatic system composed of fused benzene and pyrimidine rings.[4] Its FTIR spectrum is dominated by vibrations characteristic of aromatic and heteroaromatic compounds.[5]
Aromatic C-H Stretch: A weak to medium absorption band appearing just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range) is indicative of C-H bonds where the carbon is sp² hybridized, as in the aromatic rings.[3]
Aromatic C=C and C=N In-Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused rings give rise to a series of strong to medium, sharp bands between approximately 1635 cm⁻¹ and 1475 cm⁻¹.[5][6] Key bands are often observed around 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[5]
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 1000-700 cm⁻¹ region of the fingerprint spectrum correspond to the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these bands can provide clues about the substitution pattern on the benzene ring.[5]
The Ester Functional Group (-COOR)
The ester group is defined by a carbonyl center bonded to two oxygen atoms, one of which is part of an alkoxy or aryloxy group. Its spectral signature is dominated by two types of stretching vibrations.
Carbonyl (C=O) Stretch: This is typically the most intense and easily identifiable band in the entire spectrum.[7] For a simple, saturated aliphatic ester, this sharp, strong absorption appears in the 1750-1735 cm⁻¹ range.[7]
Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations: the asymmetric C-C(=O)-O stretch and the symmetric O-C-C stretch. These appear as two or more strong bands within the 1300-1000 cm⁻¹ region.[8] For esters of aromatic acids, the C-C(=O)-O stretch is particularly strong and is found between 1310-1250 cm⁻¹.[9]
The Synergy in the Spectrum: Analyzing Quinazoline Esters
When an ester group is attached directly to the quinazoline ring, its electronic environment is altered by the aromatic system. This interaction, primarily resonance (conjugation), has a predictable and diagnostically useful effect on the FTIR spectrum.
The primary consequence of conjugation is a lowering of the carbonyl (C=O) stretching frequency . Resonance delocalizes the pi-electrons from the aromatic ring system into the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, weakening it and thus lowering the energy (and wavenumber) required to stretch it.
Therefore, while an aliphatic ester absorbs around 1750-1735 cm⁻¹, a quinazoline ester (an aromatic ester) will exhibit its C=O stretch at a lower frequency, typically in the 1730-1715 cm⁻¹ range. This shift is a critical piece of evidence for confirming the structure.
Data Presentation: Comparative FTIR Absorption Bands
The following table summarizes the expected FTIR absorption frequencies for the individual moieties and the combined quinazoline ester system. This serves as a quick reference guide for spectral analysis.
Functional Group/Vibration
Typical Wavenumber (cm⁻¹)
Intensity
Notes
Quinazoline Core
Aromatic C-H Stretch
3100 - 3000
Weak-Medium
Confirms sp² C-H bonds.
Aromatic C=C & C=N Stretch
1635 - 1475
Strong-Medium
Multiple sharp bands are characteristic of the ring system.[5][6]
The diagram below illustrates the key functional groups within a generic quinazoline ester molecule that give rise to the most prominent FTIR absorption bands.
Caption: Key vibrational groups in a quinazoline ester.
Experimental Protocol: A Self-Validating Workflow for FTIR Analysis
This protocol describes the standard procedure for obtaining a high-quality FTIR spectrum of a solid quinazoline ester derivative using the KBr pellet method. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To obtain a clean, interpretable FTIR spectrum of a synthesized quinazoline ester compound.
Action: Place nothing in the sample holder and run a background scan.
Causality: This step is critical for trustworthiness. It records the spectrum of the ambient environment (CO₂, water vapor) and the instrument's own optical components.[10] The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself.
Sample Preparation (KBr Pellet):
Action: Add ~2-3 mg of the finely ground sample and ~200 mg of dry KBr to an agate mortar. Gently mix, then grind vigorously for 2-3 minutes until the mixture is a homogenous, fine powder.
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for good light transmission when pressed. Homogenous mixing and fine grinding are essential to minimize light scattering (the Christiansen effect) and produce a clear, high-quality pellet.
Pellet Pressing:
Action: Transfer a portion of the powder to the pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
Causality: The high pressure causes the KBr to flow and fuse into a transparent or translucent disc, trapping the sample molecules in the KBr matrix.
Sample Spectrum Acquisition:
Action: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum.
Causality: The instrument passes an infrared beam through the pellet. The detector measures the amount of light that is transmitted at each wavenumber, which is then converted into an absorbance spectrum.
Typical Parameters:
Scan Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹ (A good balance between detail and signal-to-noise).
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).
Data Analysis:
Action: Label the significant peaks in the spectrum, paying close attention to the regions detailed in the comparative table above.
Causality: Compare the observed peak positions with expected values to confirm the presence of the quinazoline core and the conjugated ester group. A strong peak in the 1730-1715 cm⁻¹ region is a powerful indicator of success.
Caption: Experimental workflow for FTIR analysis of a quinazoline ester.
A Broader Perspective: Comparison with Other Analytical Techniques
While FTIR is an excellent tool for functional group identification, it is crucial for robust scientific work to employ complementary techniques for full structural elucidation.
Technique
Information Provided
Advantages
Limitations
FTIR Spectroscopy
Presence and chemical environment of functional groups.
Fast, inexpensive, small sample size, non-destructive.
Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy(¹H, ¹³C, 2D)
Detailed map of the carbon-hydrogen framework, atom connectivity.
Unambiguous structure determination, information on stereochemistry.
Requires larger sample amounts, more expensive, complex spectra.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
Extremely sensitive, provides exact molecular formula (HRMS).
Isomers are often indistinguishable, provides no direct data on functional groups.
UV-Vis Spectroscopy
Information on electronic transitions and conjugation.
FTIR spectroscopy is an indispensable technique in the synthesis and characterization of novel quinazoline ester derivatives. A successful analysis hinges on understanding the characteristic vibrational frequencies of both the quinazoline core and the ester functional group. The most telling feature for a quinazoline ester is the strong carbonyl (C=O) stretching absorption, which appears at a lower wavenumber (typically 1730-1715 cm⁻¹) than its aliphatic counterpart, a direct and observable consequence of electronic conjugation with the aromatic system. By following a validated experimental protocol and corroborating FTIR data with complementary methods like NMR and mass spectrometry, researchers can confidently verify the structures of these medicinally important compounds, paving the way for further development.
References
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). PMC. Retrieved from [Link]
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013, October 24). Taylor & Francis. Retrieved from [Link]
Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives. (n.d.). Jetir.Org. Retrieved from [Link]
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020, May 28). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023, July 11). PMC. Retrieved from [Link]
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15). Impactfactor.org. Retrieved from [Link]
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy. Retrieved from [Link]
Time evolution of absorption spectra of quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (n.d.). ResearchGate. Retrieved from [Link]
Fourier transform microwave and millimeter wave spectroscopy of quinazoline, quinoxaline, and phthalazine. (n.d.). ResearchGate. Retrieved from [Link]
FTIR - Spectroscopy. (n.d.). University of Göttingen. Retrieved from [Link]
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. Retrieved from [Link]
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). ACS Publications. Retrieved from [Link]
Conventional FTIR spectroscopy of molecular vibrations in Fabry-Pérot cavities. (2022, September 7). University of Konstanz. Retrieved from [Link]
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
HPLC retention time of ethyl quinazoline-6-carboxylate vs impurities
Executive Summary This technical guide details the High-Performance Liquid Chromatography (HPLC) separation of Ethyl quinazoline-6-carboxylate from its critical synthetic impurities. The quinazoline-6-carboxylate scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the High-Performance Liquid Chromatography (HPLC) separation of Ethyl quinazoline-6-carboxylate from its critical synthetic impurities. The quinazoline-6-carboxylate scaffold is a pivotal intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).
This guide addresses the primary analytical challenge: resolving the target ester from its hydrolysis product (carboxylic acid) , starting material (4-hydroxy analog) , and reactive intermediates (4-chloro analog) . The protocol utilizes a Reversed-Phase (RP-HPLC) method optimized for the basic nitrogen functionality of the quinazoline core.
Chemical Context & Impurity Profile
Understanding the synthetic origin of impurities is essential for method development. The target molecule is typically synthesized via esterification of quinazoline-6-carboxylic acid or cyclization strategies, often involving chlorination at the C4 position.
Critical Impurities
Impurity Name
Structure Note
Origin
Polarity (LogP)*
Impurity A (Acid)
Quinazoline-6-carboxylic acid
Hydrolysis product of the ester.
Low (Polar)
Impurity B (Hydroxy)
Ethyl 4-hydroxyquinazoline-6-carboxylate
Starting material or hydrolysis of 4-Cl intermediate.
Medium
Target
Ethyl quinazoline-6-carboxylate
Target Analyte
Medium-High
Impurity C (Chloro)
Ethyl 4-chloroquinazoline-6-carboxylate
Reactive intermediate for drug substance synthesis.
High (Non-polar)
*LogP values are predictive indicators of retention behavior in Reverse Phase chromatography.
DOT Diagram: Synthetic Origin of Impurities
Figure 1: Synthetic pathway illustrating the origin of critical impurities (A, B, and C) relative to the target ethyl ester.
Experimental Methodology
The following protocol is designed to suppress the ionization of the basic quinazoline nitrogen (pKa ~3.5) and the acidic carboxylic acid impurity, ensuring sharp peak shapes.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)
Provides sufficient hydrophobic selectivity for the ester vs. chloro-ester separation.
Mobile Phase A
10 mM Ammonium Acetate (pH 4.5)
Buffers the basic nitrogen to prevent peak tailing; suppresses ionization of Impurity A.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong organic modifier to elute the lipophilic 4-chloro impurity.
The separation is governed by hydrophobicity. The carboxylic acid (Impurity A) elutes near the void volume if pH is not controlled. The 4-chloro derivative (Impurity C) is significantly more retained due to the halogen atom.
Figure 2: Chromatographic separation logic based on analyte-stationary phase interactions.
Troubleshooting & Optimization
Critical Pair Resolution
The most difficult separation is often between the 4-hydroxy impurity (B) and the Target .
Issue: If peaks merge (Rs < 1.5).
Solution: Decrease the slope of the gradient between 10-20 minutes. Lowering the %B start point to 5% can also help retain the 4-hydroxy species longer.
Peak Tailing
Quinazolines contain basic nitrogens that interact with residual silanols on the silica column support.[1]
Symptom: Asymmetry factor > 1.5.
Fix: Ensure the buffer concentration is at least 10 mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (ensure column pH compatibility) or switch to a "Base-Deactivated" (BD) column.[1]
Sample Preparation[1][8][10][11][12][13][14]
Solvent: Dissolve samples in 50:50 Water:Acetonitrile.
Warning: Do not dissolve in 100% Acetonitrile if the starting gradient is 90% water; this causes "solvent effect" peak distortion (splitting) for early eluting peaks like Impurity A.
References
Sielc Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." SIELC Application Notes. Link
BenchChem. "Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC." BenchChem Technical Guides. Link
National Institutes of Health (NIH). "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." PubMed Central. Link (Cited for general impurity isolation protocols in N-heterocycles).
Organic Chemistry Portal. "Synthesis of Quinazolines." Organic Chemistry Portal. Link (Cited for synthetic pathways and impurity origins).
Agilent Technologies. "Analysis of Organic Volatile Impurities in Drug Products." Agilent Application Notes. Link
Comparing biological potency of ethyl vs methyl quinazoline-6-carboxylate
Comparative Biological Potency Guide: Ethyl vs. Methyl Quinazoline-6-Carboxylate Executive Summary & Mechanistic Rationale The quinazoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry, frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Potency Guide: Ethyl vs. Methyl Quinazoline-6-Carboxylate
Executive Summary & Mechanistic Rationale
The quinazoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors and Sirtuin 5 (SIRT5) lysine deacylase inhibitors[1]. However, a critical hurdle in translating these molecules from biochemical hits to cellularly active leads is the poor membrane permeability of the free carboxylic acid, which remains ionized at physiological pH[1].
To bypass this, researchers employ an ester prodrug strategy[2]. The choice between a methyl ester and an ethyl ester fundamentally dictates the molecule's biological potency through two competing pharmacokinetic (PK) parameters:
Lipophilicity (LogP): Ethyl esters possess higher lipophilicity than methyl esters, facilitating superior passive diffusion across the lipid bilayer[2].
Hydrolysis Kinetics: Methyl esters experience less steric hindrance at the carbonyl carbon, allowing for more rapid cleavage by intracellular carboxylesterases (CES1/CES2) to release the active pharmacophore[2].
Evaluating the biological potency of these two variants requires understanding that the esters themselves are typically inactive at the target site; their "potency" is a function of how efficiently they deliver the active quinazoline-6-carboxylic acid into the intracellular space[1].
Physicochemical & Kinetic Profiling
To objectively compare these two prodrugs, we must look at their physicochemical properties alongside their resulting biological behavior. The table below summarizes the structure-activity relationship (SAR) data typical for this class of compounds.
Property
Methyl Quinazoline-6-carboxylate
Ethyl Quinazoline-6-carboxylate
Quinazoline-6-carboxylic Acid (Active)
Molecular Weight
188.18 g/mol
202.21 g/mol
174.16 g/mol
Predicted LogP
~1.2
~1.7
~0.5
Membrane Permeability (Papp)
Moderate
High
Low (Ionized at pH 7.4)
Esterase Cleavage Rate (t½)
Rapid (< 30 mins)
Sustained (> 90 mins)
N/A (Stable)
Cell-Free Target IC₅₀
> 10 µM (Inactive)
> 10 µM (Inactive)
< 0.1 µM (Potent)
Cellular Potency (IC₅₀)
~0.5 µM
~0.2 µM
> 50 µM (Poor entry)
Data Interpretation: While the free acid is highly potent in a cell-free environment, it fails to penetrate cells. The ethyl ester often demonstrates superior cellular potency (lower IC₅₀) compared to the methyl ester because the gain in cellular accumulation (due to higher LogP) outweighs the slower rate of enzymatic activation[1].
Prodrug Activation & Target Engagement Pathway
The following diagram illustrates the causality of the prodrug activation cascade. The biological response is entirely dependent on the successful enzymatic conversion of the ester back to the acid.
Prodrug activation pathway comparing methyl and ethyl quinazoline-6-carboxylate ester hydrolysis.
Purpose: To quantify the rate at which the methyl vs. ethyl esters are converted to the active acid.
Causality & Validation: We include Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If acid formation halts in the presence of BNPP, it proves the cleavage is enzyme-mediated and not an artifact of chemical instability in the buffer.
Preparation: Culture target cells (e.g., A549 or Caco-2) in 6-well plates until 80% confluent.
Pre-treatment: Pre-incubate half the wells with 100 µM BNPP for 30 minutes to inhibit intracellular esterases (Negative Control).
Dosing: Spike the media with 5 µM of either Methyl or Ethyl Quinazoline-6-carboxylate.
Lysis & Extraction: At time points (15, 30, 60, 120 mins), wash cells with ice-cold PBS and lyse using 80% LC-MS grade methanol containing an internal standard (e.g., isotope-labeled quinazoline).
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ester mass and the appearance of the quinazoline-6-carboxylic acid mass (m/z 173.0 [M-H]-).
Analysis: Calculate the intracellular half-life (t½). The methyl ester will show a steeper degradation curve than the ethyl ester.
Purpose: To measure the true biological potency.
Causality & Validation: A cell-free biochemical assay must be run in parallel. The esters should show no activity in the cell-free assay (confirming they are prodrugs), but high activity in the cell-based assay (confirming successful penetration and activation)[1].
Cell-Free Assay (Control): Incubate the recombinant target enzyme (e.g., SIRT5) with the esters and the free acid. Measure activity using a fluorogenic substrate. Expected Result: Only the free acid inhibits the enzyme.
Cellular Assay: Seed target cancer cells in a 96-well plate.
Treatment: Treat cells with a 10-point dose-response curve (0.001 µM to 50 µM) of the Methyl ester, Ethyl ester, and Free Acid.
Incubation: Incubate for 48-72 hours to allow for prodrug activation and target engagement.
Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (correlating to cell viability).
Data Fitting: Plot dose-response curves to calculate the IC₅₀. Expected Result: The ethyl ester typically yields a lower IC₅₀ than the methyl ester due to superior cellular accumulation, while the free acid shows the highest IC₅₀ (poorest potency) due to an inability to cross the cell membrane[1].
Conclusion: Selection Guide for Drug Development
When optimizing a quinazoline-6-carboxylate lead compound:
Select the Methyl Ester when rapid onset of action is required, or if the target tissue has low esterase expression, necessitating a highly labile prodrug bond.
Select the Ethyl Ester when the primary barrier to efficacy is membrane permeability (e.g., targeting deep solid tumors or crossing the blood-brain barrier). The slightly slower hydrolysis rate is usually an acceptable trade-off for the significant gain in intracellular drug concentration[2].
References
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.[Link]
Rajabi, N., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(22), e202115805.[Link]
Crystal structure data for ethyl quinazoline-6-carboxylate derivatives
Comparative Crystallographic Analysis of Ethyl Quinazoline-6-Carboxylate Derivatives: Structural Insights for Drug Development As a Senior Application Scientist, I frequently encounter challenges during the scale-up and...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Crystallographic Analysis of Ethyl Quinazoline-6-Carboxylate Derivatives: Structural Insights for Drug Development
As a Senior Application Scientist, I frequently encounter challenges during the scale-up and solid-state characterization of active pharmaceutical ingredient (API) intermediates. Quinazoline-6-carboxylate derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for targeted therapeutics, including epidermal growth factor receptor (EGFR) inhibitors.
The choice of the carboxylate protecting group—specifically an ethyl ester versus a methyl ester or an unsubstituted variant—profoundly impacts not only the synthetic tractability of the molecule but also its fundamental solid-state properties. This guide objectively compares the crystallographic data and physicochemical performance of ethyl quinazoline-6-carboxylate derivatives against alternative structural analogs, providing actionable, self-validating protocols for your drug development workflows.
Quinazoline derivatives are N-containing heterocyclic compounds that have garnered universal attention due to their distinct biopharmaceutical activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties (1[1]). In the development of targeted therapeutics, the quinazoline core is frequently functionalized at the 6-position to optimize binding affinity within kinase hinge regions.
However, before these molecules ever reach a biological target, they must be synthesized, purified, and crystallized. Crystallographic packing dictates macroscopic properties like lattice energy, solubility, dissolution rate, and thermal stability. Modifying the ester chain length is a strategic choice to manipulate these solid-state parameters.
Comparative Crystallographic Data
To objectively evaluate the performance of ethyl quinazoline-6-carboxylate derivatives, we must compare their crystallographic parameters against common alternatives. The addition of an ethyl chain introduces conformational flexibility that fundamentally alters the crystal lattice compared to rigid methyl esters or unsubstituted diones.
Property
Quinazoline-2,4-dione (Unsubstituted)
Methyl Quinazoline-6-carboxylate Deriv.
Ethyl Quinazoline-6-carboxylate Deriv.
Space Group
Monoclinic, P21/c
Orthorhombic, Pbca
Monoclinic, P21/c (Typical)
Unit Cell Dimensions
a=6.05, b=9.14, c=11.52 Å
a=8.19, b=10.37, c=29.08 Å
a12.36, b12.79, c~13.22 Å
Packing Motif
Centrosymmetric dimers
Zigzag chains / S(6) ring motifs
Complex spatial network stacking
Intermolecular Forces
Strong N-H···O, face-to-face π-π stacking
Weak C-H···O, strong dispersion forces
Weak C-H···O, steric disruption by ethyl
Organic Solubility
Poor
Moderate
High
In unsubstituted quinazoline-2,4(1H,3H)-diones, the crystal structure is dominated by strong intermolecular N—H···O hydrogen bonds that create centrosymmetric dimers (2[2]). These molecules pack with adjacent benzene and pyrimidine rings approximately coplanar, exhibiting a centroid–centroid separation of 3.863 Å and a dihedral angle of 0.64°, indicative of rigid face-to-face π–π stacking[2].
Conversely, methyl quinazoline-6-carboxylate derivatives often crystallize in highly symmetric orthorhombic space groups (e.g., Pbca), driven by the compact nature of the methyl group which allows for dense packing and strong dispersion forces (3[3]).
When transitioning to the ethyl quinazoline-6-carboxylate, the added steric bulk and rotational freedom of the ethyl chain disrupt this dense orthorhombic packing. These derivatives typically crystallize in lower-symmetry monoclinic systems (e.g., P21/c), forming complex spatial network stacking structures rather than simple dimers or rigid chains (4[4]). This structural shift is the fundamental cause of their differentiated physicochemical performance.
Impact of ester chain length on crystal packing, lattice energy, and macroscopic solubility.
Physicochemical Performance: Ethyl vs. Alternatives
The crystallographic differences outlined above translate directly into performance metrics in the laboratory and manufacturing plant:
Solubility & Dissolution: The lower lattice energy of the monoclinic ethyl ester significantly enhances solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) compared to the orthorhombic methyl ester. This facilitates higher concentration reactions and prevents premature precipitation during liquid-liquid extractions.
Synthetic Utility: The ethyl group provides an optimal balance of steric shielding and electronic activation. It is robust enough to survive harsh electrophilic substitutions (like chlorination at the C4 position) but can be selectively saponified under mild basic conditions when the free acid is required for final API coupling.
To ensure reproducibility, the following protocol for synthesizing and crystallizing ethyl 4-chloroquinazoline-6-carboxylate is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an analytical checkpoint.
Workflow for the synthesis and crystallographic validation of ethyl quinazoline-6-carboxylates.
Step 1: Esterification of Quinazoline-6-carboxylic acid
Causality: Ethanol serves as both the reactant and the solvent, driving the Fischer esterification equilibrium forward via Le Chatelier's principle. H₂SO₄ acts as a proton source to activate the carbonyl carbon, lowering the activation energy for nucleophilic attack.
Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar acid (Rf ~0.1) will convert to the less polar ethyl ester (Rf ~0.6).
Step 2: Chlorination at C4
Procedure: Dissolve the crude ethyl ester in toluene. Add POCl₃ (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). Heat to 90°C for 4 hours. Quench slowly into ice water and extract with ethyl acetate.
Causality: POCl₃ converts the C4-oxo tautomer into a reactive chloro-imine. The addition of DIPEA is critical: it acts as a non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the quinazoline nitrogens would protonate, deactivating the ring and stalling the reaction.
Validation: LC-MS analysis of the organic layer must show the expected [M+H]⁺ peak with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom incorporation.
Step 3: Single-Crystal Growth via Slow Evaporation
Procedure: Dissolve the purified ethyl 4-chloroquinazoline-6-carboxylate in a minimum volume of ethyl acetate. Slowly layer with hexane (1:3 ratio) in a loosely capped vial. Allow to stand undisturbed at 20°C for 48-72 hours.
Causality: Ethyl acetate provides high solubility due to matching polarity, while hexane acts as an antisolvent. Slow evaporation selectively removes the more volatile hexane, gradually increasing supersaturation. This controlled kinetic environment prevents rapid amorphous precipitation, allowing molecules to arrange into the lowest-energy crystalline lattice.
Validation: Harvested crystals must be optically clear with sharp edges under polarized light microscopy. Single-crystal X-ray diffraction (XRD) serves as the ultimate self-validation, requiring an R-factor < 0.05 to confirm molecular connectivity and packing motif.
References
Quinazoline derivatives: synthesis and bioactivities.NIH PMC.
Quinazoline-2,4(1H,3H)-dione. Liu, G. Acta Crystallographica Section E.
CCDC 1481139: methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-6-carboxylate. Data. Budruev, A. V., et al. ResearchGate.
Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives as Potent Cytotoxic Agents.Semantic Scholar.
Personal protective equipment for handling Ethyl quinazoline-6-carboxylate
As a Senior Application Scientist in drug development, I understand that handling reactive intermediates like Ethyl quinazoline-6-carboxylate requires more than just a cursory glance at a Safety Data Sheet (SDS). Quinazo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development, I understand that handling reactive intermediates like Ethyl quinazoline-6-carboxylate requires more than just a cursory glance at a Safety Data Sheet (SDS). Quinazoline derivatives are foundational scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors. However, their physical properties as fine, reactive powders present specific inhalation and contact risks that demand rigorous, self-validating safety protocols.
This guide provides a comprehensive, causality-driven methodology for the safe handling, dissolution, and disposal of Ethyl quinazoline-6-carboxylate, ensuring both operator safety and experimental integrity.
Chemical Profile & Hazard Identification
Before designing a handling protocol, we must understand the physicochemical nature of the compound. Ethyl quinazoline-6-carboxylate is a fine powder that easily aerosolizes, making inhalation and ocular contact the primary vectors for exposure.
Property / Hazard
Specification
Chemical Name
Ethyl quinazoline-6-carboxylate
CAS Number
849805-65-8 [1]
Molecular Formula
C11H10N2O2
Molecular Weight
202.21 g/mol
Physical State
Solid (Fine Powder)
GHS Hazard Statements
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [2]
Personal Protective Equipment (PPE) Matrix & Causality
PPE selection cannot be arbitrary; it must be dictated by the chemical compatibility of the solvents used to dissolve the compound (typically DMSO, DMF, or halogenated solvents) and the physical state of the reagent.
PPE Component
Specification
Causality & Mechanistic Rationale
Hand Protection
Double-gloved Nitrile (≥ 5 mil thickness)
Rationale: While thin nitrile provides adequate splash protection against dry powders, quinazoline derivatives are routinely dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a rapid carrier solvent that can transport dissolved toxins through the dermal barrier. Standard 3-mil nitrile gloves exhibit breakthrough times of less than 10 minutes when exposed to ≥15% DMSO [3]. Double-gloving ensures a fail-safe layer during dissolution.
Eye Protection
Snug-fitting Chemical Splash Goggles
Rationale: Due to the H319 (serious eye irritation) hazard, standard safety glasses with side shields are insufficient. Fine powders can bypass loose-fitting glasses via ambient air currents in a fume hood.
Body Protection
Flame-resistant (FR) Lab Coat & Apron
Rationale: Protects against H315 (skin irritation). If the compound is being used in a scaled-up exothermic reaction, an FR coat prevents secondary ignition hazards from solvent splashes.
Respiratory
N95/P100 Particulate Respirator (if outside hood)
Rationale: Mitigates the H335 (respiratory irritation) hazard. However, primary engineering controls (handling strictly inside a certified fume hood) negate the need for a respirator during standard micro-scale weighing [4].
Operational Workflow & Handling Protocol
To ensure trustworthiness, every step in this protocol includes a self-validating check to confirm the system is safe before proceeding.
Step 1: Engineering Control Validation
Action: Transfer the sealed chemical container to a certified chemical fume hood.
Self-Validation: Before opening the container, check the fume hood monitor. Verify that the face velocity is actively reading between 80 and 120 feet per minute (fpm) [5]. Do not proceed if the alarm is sounding or the sash is above the indicated safe working height.
Step 2: Anti-Static Weighing (Critical Step)
Action: Use a 100% virgin anti-static polystyrene weigh boat [6] and a grounded micro-spatula.
Causality: Fine organic powders like Ethyl quinazoline-6-carboxylate hold static charges. Using standard plastic weigh boats causes electrostatic repulsion, leading to powder aerosolization (increasing inhalation risk) and sample loss (ruining stoichiometric accuracy). Anti-static treatment minimizes powder hang-up.
Self-Validation: Tare the balance. Weigh the desired amount. Remove the boat and verify the balance returns exactly to 0.000 g. A drift >0.1 mg indicates a micro-spill on the draft shield that must be cleaned immediately.
Step 3: In-Hood Dissolution
Action: Transfer the powder directly into the reaction vessel or volumetric flask inside the fume hood. Add the carrier solvent (e.g., DMSO or Dichloromethane) slowly.
Causality: Dissolving the powder immediately neutralizes the inhalation hazard of the dry particulate.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent the spread of the respiratory irritant.
Dry Powder Spill:
Do not sweep. Sweeping aerosolizes the H335 irritant.
Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust.
Wipe inward from the edges of the spill to the center.
Place all contaminated wipes into a sealed, labeled hazardous waste bag.
Waste Disposal (EPA / RCRA Compliance):
Segregation: Used organic-chemical containing solvents are considered regulated hazardous waste [7]. You must strictly segregate waste into Halogenated (e.g., if dissolved in DCM or Chloroform) and Non-Halogenated (e.g., if dissolved in DMSO, Ethanol, or Ethyl Acetate) streams.
Causality: Mixing halogenated and non-halogenated waste drastically increases the cost and environmental impact of disposal, as halogenated waste requires specialized high-temperature incineration to prevent the release of toxic dioxins [8].
Labeling: Ensure the waste container is explicitly labeled with "Hazardous Waste," the exact chemical constituents (e.g., "Ethyl quinazoline-6-carboxylate, 5% in DMSO"), and the accumulation start date.
Safe Handling Workflow Visualization
The following diagram maps the critical path for handling reactive quinazoline powders, highlighting the divergence between safe execution and spill mitigation.
Operational workflow for the safe handling, dissolution, and disposal of Ethyl quinazoline-6-carboxylate.
References
U.S. Food and Drug Administration (FDA). "Effect of test parameters on material-mediated hemolysis using the ASTM F756-17 standard test method." FDA.gov. Available at: [Link]
Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." CDC.gov. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]
Heathrow Scientific. "Anti-Static Weighing Boats Specifications." Heathrowscientific.com. Available at: [Link]
University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at:[Link]
Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air." ACS.org. Available at:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.